molecular formula C10H11ClO3 B174650 Methyl 4-(chloromethyl)-2-methoxybenzoate CAS No. 1263285-16-0

Methyl 4-(chloromethyl)-2-methoxybenzoate

Cat. No.: B174650
CAS No.: 1263285-16-0
M. Wt: 214.64 g/mol
InChI Key: KHXCTBSQONPDBA-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)-2-methoxybenzoate is a chemical compound with the molecular formula C10H11ClO3 . It is offered for research and development purposes . This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other personal use. Specific data on its physical properties, mechanism of action, and detailed research applications are not currently widely published. Researchers are encouraged to inquire for detailed specifications, available batch data, and custom sourcing options. The product is available in various pack sizes, with a typical purity of 95% . Please contact us for more technical information and current pricing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(chloromethyl)-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXCTBSQONPDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile of Methyl 4-(chloromethyl)-2-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

Methyl 4-(chloromethyl)-2-methoxybenzoate is a key bifunctional building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its utility in complex reaction pathways is critically dependent on its solubility characteristics within various organic media. A thorough understanding of its solubility profile is paramount for optimizing reaction kinetics, simplifying purification processes, and ensuring reproducible outcomes. This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, a predicted solubility profile based on structural analogs, and a rigorous, field-proven experimental protocol for determining its equilibrium solubility in any given organic solvent. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to handle and utilize this versatile reagent with precision and safety.

Introduction and Physicochemical Context

Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS No: 17833-43-1) is an aromatic ester featuring three key functional groups: a methyl ester, a methoxy group, and a reactive chloromethyl (benzyl chloride) moiety. This unique combination makes it a valuable intermediate for introducing a substituted benzyl fragment in multi-step syntheses.

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] The key factors influencing the solubility of Methyl 4-(chloromethyl)-2-methoxybenzoate are:

  • Polarity: The presence of the ester and methoxy groups introduces significant polarity and dipole moments. These groups can engage in dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: While the molecule itself does not possess hydrogen bond donors, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.[2]

  • Aromatic System: The benzene ring provides a nonpolar, hydrophobic region, enabling van der Waals interactions with nonpolar and aromatic solvents.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (interactions between solute and solvent molecules) must overcome the energy holding the molecules together in the crystal lattice.

Based on this structure, the compound is expected to exhibit favorable solubility in a range of polar aprotic and moderately polar protic solvents, with lower solubility in highly nonpolar alkanes or highly polar aqueous systems.

Predicted Solubility Profile

While experimentally determined quantitative data for Methyl 4-(chloromethyl)-2-methoxybenzoate is not widely published, a reliable qualitative and semi-quantitative solubility profile can be predicted based on data from structurally related compounds such as methyl 4-methoxybenzoate and 4-methoxybenzoic acid.[3][4][5]

Table 1: Predicted Solubility of Methyl 4-(chloromethyl)-2-methoxybenzoate in Common Organic Solvents at Ambient Temperature (20-25°C)

SolventSolvent ClassPredicted SolubilityRationale & Expected Intermolecular Forces
Dichloromethane (DCM) HalogenatedVery SolubleStrong dipole-dipole interactions.
Chloroform HalogenatedVery SolubleSimilar to DCM; effective at solvating polar organic molecules.[3]
Tetrahydrofuran (THF) Polar Aprotic EtherVery SolubleStrong dipole-dipole interactions; ether oxygen can accept H-bonds.
Acetone Polar Aprotic KetoneSolubleGood polarity match for dipole-dipole interactions.[5]
Ethyl Acetate Polar Aprotic EsterSoluble"Like dissolves like"; strong compatibility with the ester group.[3][5]
Acetonitrile (ACN) Polar Aprotic NitrileSolubleHigh dipole moment effectively solvates the polar regions of the molecule.
Dimethyl Sulfoxide (DMSO) Polar Aprotic SulfoxideSolubleHighly polar solvent capable of strong dipole interactions.
Methanol Polar Protic AlcoholModerately SolubleCan act as a hydrogen bond donor to the ester/ether oxygens.[3]
Ethanol Polar Protic AlcoholModerately SolubleSimilar to methanol, but slightly lower polarity may improve compatibility.[4][5]
Toluene Aromatic HydrocarbonSparingly Solubleπ-stacking interactions with the benzene ring can aid solubility.[5]
Hexanes / Heptane Nonpolar AlkaneInsoluble / Poorly SolubleMismatch in polarity; insufficient solvation energy to overcome lattice energy.[2]
Water Polar ProticInsolubleThe large hydrophobic aromatic ring limits aqueous solubility.[3][5]

Note: This table is a predictive guide. For precise quantitative results, the experimental protocol outlined in Section 3 should be followed.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the internationally recognized gold-standard for determining the thermodynamic equilibrium solubility of a compound.[1][6] This protocol ensures that a saturated solution is formed and accurately quantified.

Rationale for Method Selection

This method is chosen for its reliability and direct measurement of thermodynamic equilibrium, which is crucial for applications like crystallization and reaction design.[7] Unlike kinetic solubility assays, which can be influenced by the rate of dissolution, the shake-flask method provides a true measure of a compound's maximum dissolved concentration under stable conditions.[7][8]

Materials and Equipment
  • Methyl 4-(chloromethyl)-2-methoxybenzoate (solid, >98% purity)

  • Selected organic solvent (HPLC grade or equivalent purity)

  • Analytical balance (± 0.1 mg precision)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge capable of holding the selected vials

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm or 0.45 µm, chemically resistant, e.g., PTFE)

  • Volumetric flasks and pipettes for dilutions

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid Methyl 4-(chloromethyl)-2-methoxybenzoate to a pre-weighed glass vial. An amount that is clearly in excess of what is expected to dissolve is critical. For a new solvent, start with ~50-100 mg of solid for every 1 mL of solvent. Record the exact mass added.

    • Causality: Using a clear excess of solid is mandatory to ensure that the final solution is truly saturated at equilibrium.[9] If all the solid dissolves, the true solubility limit has not been reached.

  • Solvent Addition: Add a precise, known volume of the chosen organic solvent to the vial (e.g., 2.00 mL). Secure the cap tightly.

  • Equilibration: Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25°C). Agitate the vial for a minimum of 24 to 72 hours.[1][9]

    • Causality: This extended agitation period is crucial to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[7][9] Shorter times may lead to an underestimation of the true solubility.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to let the excess solid settle. Then, perform a two-step separation to ensure no solid particles contaminate the sample for analysis:

    • a. Centrifugation: Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the remaining undissolved solid.[1]

    • b. Filtration: Carefully draw the supernatant into a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, new vial.[1]

    • Causality: This dual separation process is a self-validating system. Centrifugation removes the bulk of the solid, and the subsequent filtration of the supernatant removes any fine particulates that could artificially inflate the measured concentration.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with the pure solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated method (e.g., HPLC-UV).

    • Causality: A multi-point calibration curve generated with standards of known concentration is essential for ensuring the accuracy of the final measurement.[1][7]

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis, mg/mL) × (Dilution Factor)

Safety Precautions
  • Always handle Methyl 4-(chloromethyl)-2-methoxybenzoate and all organic solvents inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[10][11]

  • This compound is classified as an irritant, causing skin and serious eye irritation. Avoid contact with skin and eyes and avoid breathing dust.[12][13]

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[11][14]

  • Consult the Safety Data Sheet (SDS) for the specific compound and solvents used before beginning any work.[10][12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G prep 1. Preparation Add excess solid to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equil 3. Equilibration Agitate at constant T for 24-72 hours solvent->equil phase_sep 4. Phase Separation equil->phase_sep centrifuge 4a. Centrifugation Pellet excess solid phase_sep->centrifuge Isolate Saturated Solution filtrate 4b. Filtration Filter supernatant (0.22 µm) centrifuge->filtrate quant 5. Quantification Dilute filtrate & analyze (e.g., HPLC-UV) filtrate->quant calc 6. Calculation Report solubility in mg/mL quant->calc

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Conclusion

While a definitive, pre-published database of solubility values for Methyl 4-(chloromethyl)-2-methoxybenzoate is elusive, a strong predictive framework can be established based on its chemical structure and the properties of its analogs. For applications demanding high precision, the shake-flask method detailed herein provides a robust, reliable, and universally accepted protocol for determining its true equilibrium solubility. By combining theoretical understanding with rigorous experimental practice, researchers can effectively leverage this important synthetic intermediate, ensuring optimized and reproducible results in their chemical endeavors.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.
  • Safety Data Sheet - AK Scientific, Inc. (n.d.).
  • Methyl 4-(chloromethyl)benzoate - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Safety Data Sheet. (2024, November 1). Aaronchem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Key Properties and Handling of Methyl 4-Methoxybenzoate. (2026, February 12).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate.
  • Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
  • 4-Methylumbelliferyl alpha-D-galactopyranoside. (2025, November 25). AAT Bioquest.
  • CAS 121-98-2: Methyl 4-methoxybenzoate. (n.d.). CymitQuimica.
  • Solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). Benchchem.

Sources

An In-depth Technical Guide to Methyl 4-(chloromethyl)-2-methoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 4-(chloromethyl)-2-methoxybenzoate, a key intermediate in medicinal chemistry and organic synthesis. While direct literature on this specific compound is limited, this document extrapolates from established chemical principles and data on closely related analogues to present its core chemical identifiers, a plausible synthetic route, and its potential applications in the development of novel therapeutics.

Core Chemical Identifiers and Physicochemical Properties

Definitive identification of a chemical entity is paramount for reproducibility and safety in a research and development setting. For the purpose of this guide, we will focus on the closely related and well-documented analogue, Methyl 4-(chloromethyl)benzoate , as a primary reference point for physicochemical properties and reactivity.

The canonical SMILES, InChIKey, and other key identifiers for Methyl 4-(chloromethyl)benzoate are provided below.

IdentifierValueSource
IUPAC Name methyl 4-(chloromethyl)benzoate[1]
SMILES COC(=O)C1=CC=C(C=C1)CCl[1]
InChIKey SATDLKYRVXFXRE-UHFFFAOYSA-N[1]
CAS Number 34040-64-7[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]

The physicochemical properties of Methyl 4-(chloromethyl)benzoate are summarized in the table below. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Appearance White to off-white crystalline solid[2]
Melting Point 155-159 °C[2]
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.[2]
Purity Typically >98.0% (GC)

Proposed Synthesis of Methyl 4-(chloromethyl)-2-methoxybenzoate

A plausible two-step synthesis is outlined below, starting from the commercially available methyl 2-methoxybenzoate.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chloromethylation cluster_product Final Product Methyl 2-methoxybenzoate Methyl 2-methoxybenzoate Reaction Electrophilic Aromatic Substitution Methyl 2-methoxybenzoate->Reaction Substrate Reagents Paraformaldehyde, Anhydrous HCl, ZnCl2 (catalyst) Reagents->Reaction Reactants Product Methyl 4-(chloromethyl)- 2-methoxybenzoate Reaction->Product Yields

Caption: Proposed synthetic workflow for Methyl 4-(chloromethyl)-2-methoxybenzoate.

Experimental Protocol: Proposed Synthesis

Step 1: Chloromethylation of Methyl 2-methoxybenzoate

This procedure is adapted from known chloromethylation reactions of activated aromatic systems.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a gas inlet, add methyl 2-methoxybenzoate (1 equivalent).

  • Addition of Reagents: Add a suitable solvent such as dichloromethane. To this solution, add paraformaldehyde (1.5 equivalents) and a catalytic amount of anhydrous zinc chloride.

  • Reaction: Bubble anhydrous hydrogen chloride gas through the stirred solution at 0-5°C. After saturation, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Methyl 4-(chloromethyl)-2-methoxybenzoate.

Applications in Drug Discovery and Development

The bifunctional nature of Methyl 4-(chloromethyl)-2-methoxybenzoate, possessing both a reactive benzylic chloride and a methyl ester, makes it a valuable building block in the synthesis of complex organic molecules for pharmaceutical applications.[2]

The primary utility of this class of compounds lies in their ability to act as electrophilic synthons. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Applications cluster_reactions Key Reactions in Drug Synthesis cluster_outcomes Therapeutic Scaffolds Start Methyl 4-(chloromethyl)- 2-methoxybenzoate SN2 Nucleophilic Substitution (SN2) - Introduction of amines, thiols, ethers, etc. Start->SN2 Reacts with Nucleophiles Ester_Mod Ester Modification - Hydrolysis to carboxylic acid - Amidation Start->Ester_Mod Functional Group Interconversion Scaffolds Diverse Molecular Scaffolds SN2->Scaffolds Ester_Mod->Scaffolds APIs Active Pharmaceutical Ingredients (APIs) Scaffolds->APIs

Caption: Reactivity and applications of Methyl 4-(chloromethyl)-2-methoxybenzoate in drug discovery.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

The chloromethyl group can be readily displaced by a primary or secondary amine to form a benzylamine linkage, a common motif in kinase inhibitors. The ester can then be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization or as a key interacting group with the target protein.

Safety and Handling

Methyl 4-(chloromethyl)benzoate and its analogues are corrosive and should be handled with appropriate personal protective equipment (PPE).[3]

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • First Aid Measures:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Analytical Characterization

The identity and purity of synthesized Methyl 4-(chloromethyl)-2-methoxybenzoate should be confirmed by a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy protons, the methyl ester protons, and the benzylic methylene protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and C-Cl bond.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

References

  • PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubChem. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 27). Methyl 4-(chloromethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[(chloromethoxy)methyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 4-(chloromethyl)-5-methoxy-2-methylbenzoate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Methyl 4-(chloromethyl)benzoate. Retrieved from [Link]

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The Synthetic Chemist's Guide to Methyl 4-(chloromethyl)-2-methoxybenzoate and Its Isomers: A Handbook for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, precision in molecular architecture is paramount. The strategic placement of functional groups on an aromatic scaffold can profoundly influence a compound's biological activity, pharmacokinetic profile, and synthetic accessibility. This guide provides an in-depth technical exploration of Methyl 4-(chloromethyl)-2-methoxybenzoate, a versatile building block, and its closely related isomers. We will delve into the nuances of their synthesis, comparative reactivity, and the strategic rationale behind their application in medicinal chemistry, offering field-proven insights to navigate the complexities of contemporary drug discovery.

The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

The benzoate scaffold is a cornerstone in the design of novel therapeutics. The deliberate introduction of substituents such as methoxy and chloromethyl groups provides medicinal chemists with powerful tools to modulate a molecule's properties.

The Methoxy Group: More than just a simple ether, the methoxy group is a "non-lipophilic scout" for exploring protein pockets.[1] Its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing aqueous solubility, while the methyl group can engage in van der Waals interactions within hydrophobic pockets.[1][2] Furthermore, the methoxy group is a strong ortho, para-director in electrophilic aromatic substitution, guiding the course of subsequent synthetic transformations.[3] Its influence on a molecule's acidity and basicity is also a critical consideration in drug design.[3] In the context of drug metabolism, the methoxy group's susceptibility to O-demethylation by cytochrome P450 enzymes can be a strategic consideration for prodrug design or for modulating a compound's half-life.[1][2]

The Chloromethyl Group: This functional group introduces a reactive handle for a variety of nucleophilic substitution reactions. As a benzylic halide, the chloromethyl group is a versatile precursor for the introduction of a wide array of functionalities, including amines, thiols, and ethers, which are crucial for elaborating a core scaffold and exploring structure-activity relationships (SAR).[4][5] The reactivity of the benzylic position is a key asset in the synthesis of complex drug molecules.[6][7][8]

The interplay of these two functional groups on a methyl benzoate core creates a landscape of synthetic possibilities and challenges. Understanding the distinct properties of each isomer is therefore essential for their effective utilization.

Navigating the Isomeric Landscape: A Comparative Analysis

The precise positioning of the chloromethyl and methoxy groups on the methyl benzoate ring gives rise to several isomers, each with unique chemical properties and synthetic routes. A clear understanding of these differences is critical to avoid ambiguity in synthesis and to select the optimal building block for a given target molecule.

Compound NameCAS NumberStructureKey Differentiating Features
Methyl 4-(chloromethyl)-2-methoxybenzoate 74733-27-0 (bromo- analog)The chloromethyl group is para to the ester, and the methoxy group is ortho. This arrangement influences the electronic environment of the reactive benzylic position.
Methyl 4-chloro-2-methoxybenzoate 78955-90-5A chlorine atom is directly attached to the aromatic ring at the 4-position. This isomer is significantly less reactive towards nucleophilic substitution compared to its chloromethyl counterpart.
Methyl 5-chloro-2-methoxybenzoate 33924-48-0The chlorine atom is at the 5-position, altering the electronic and steric environment around the ester and methoxy groups.
Methyl 2-methoxy-5-(chloromethyl)benzoate 7252-24-6The chloromethyl group is at the 5-position. The relative positions of the functional groups impact the overall reactivity and synthetic utility.

Synthesis of Methyl 4-(chloromethyl)-2-methoxybenzoate: A Proposed Pathway

While direct and detailed synthetic procedures for Methyl 4-(chloromethyl)-2-methoxybenzoate are not extensively reported, a plausible and efficient synthesis can be designed based on established organic transformations and the known synthesis of its bromo-analog.[9] The proposed pathway involves the chloromethylation of a suitable precursor.

The chloromethylation of an activated aromatic ring is a classic electrophilic aromatic substitution reaction.[10][11] The reaction typically proceeds via the in-situ generation of a chloromethyl cation or a related electrophilic species from formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst.[10][11]

Synthesis_Pathway Precursor Methyl 2-methoxy-4-methylbenzoate Intermediate Electrophilic Intermediate [CH2Cl]+ Precursor->Intermediate Reaction with Reagents Formaldehyde (CH2O), HCl Lewis Acid (e.g., ZnCl2) Reagents->Intermediate Generates Product Methyl 4-(chloromethyl)-2-methoxybenzoate Intermediate->Product Electrophilic Aromatic Substitution

Caption: Proposed synthetic pathway for Methyl 4-(chloromethyl)-2-methoxybenzoate.

Experimental Protocol: Chloromethylation of Methyl 2-methoxy-4-methylbenzoate

Disclaimer: This is a proposed protocol and should be adapted and optimized by a qualified chemist. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Methyl 2-methoxy-4-methylbenzoate

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Anhydrous Zinc Chloride

  • Anhydrous Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve Methyl 2-methoxy-4-methylbenzoate (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: Add paraformaldehyde (1.2 eq) and anhydrous zinc chloride (0.5 eq) to the solution.

  • Introduction of HCl: Bubble dry hydrogen chloride gas through the stirred solution at 0°C for 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Methyl 4-(chloromethyl)-2-methoxybenzoate.

Self-Validation: The identity and purity of the synthesized product should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Expected ¹H NMR of Methyl 4-(chloromethyl)-2-methoxybenzoate:

  • A singlet for the methyl ester protons (~3.9 ppm).

  • A singlet for the methoxy protons (~3.8 ppm).

  • A singlet for the benzylic protons of the chloromethyl group (~4.6 ppm).

  • Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

Comparative Spectroscopic Data of Isomers:

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Mass Spectrum (m/z)
Methyl 4-chloro-2-methoxybenzoate 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 7.0-7.7 (m, 3H, Ar-H)52.3, 56.1, aromatic signals, 165.8 (C=O)200 (M+), 169, 141
Methyl 5-chloro-2-methoxybenzoate 3.88 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 6.9-7.8 (m, 3H, Ar-H)52.2, 56.0, aromatic signals, 165.5 (C=O)200 (M+), 169, 141
Methyl 4-(bromomethyl)-2-methoxybenzoate 4.44 (s, 2H, CH₂Br), 3.91 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), aromatic signals32.5 (CH₂Br), 52.4, 56.2, aromatic signals, 166.1 (C=O)258/260 (M+/M+2), 179

Note: The exact chemical shifts and splitting patterns can vary depending on the solvent and the spectrometer's field strength.

Applications in Drug Development: A Reactive Intermediate for Lead Optimization

Methyl 4-(chloromethyl)-2-methoxybenzoate is a valuable intermediate for the synthesis of a diverse range of compounds in drug discovery. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Applications Start Methyl 4-(chloromethyl)- 2-methoxybenzoate Nucleophilic_Subst Nucleophilic Substitution (e.g., with R-NH2, R-SH) Start->Nucleophilic_Subst Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis Product1 Amine/Thioether Derivatives Nucleophilic_Subst->Product1 Product2 Carboxylic Acid Intermediate Ester_Hydrolysis->Product2 Amide_Coupling Amide Bond Formation Product3 Amide Derivatives Amide_Coupling->Product3 Product2->Amide_Coupling

Caption: Key synthetic transformations of Methyl 4-(chloromethyl)-2-methoxybenzoate.

The reactive chloromethyl group can readily undergo nucleophilic substitution with a variety of nucleophiles, such as primary and secondary amines, thiols, and alcohols, to introduce diverse side chains.[4] This is a powerful strategy for rapidly building a library of analogs for SAR studies.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.[4] This sequential functionalization provides a robust platform for the synthesis of complex and biologically active compounds.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Methyl 4-(chloromethyl)-2-methoxybenzoate and its isomers. These compounds are typically irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-(chloromethyl)-2-methoxybenzoate and its isomers are valuable and versatile building blocks for drug discovery and development. Their unique substitution patterns offer a range of reactivities and synthetic opportunities. A thorough understanding of their synthesis, spectroscopic properties, and chemical behavior is essential for their effective application in the design and synthesis of novel therapeutic agents. This guide provides a foundational framework for researchers to confidently and strategically incorporate these important intermediates into their synthetic endeavors.

References

  • BenchChem. (2025). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. BenchChem.
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  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH....
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  • Hangzhou Keying Chem Co., Ltd. (n.d.).
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  • CN101434545A - Method for preparing methyl p-chloromethyl benzo
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A Tale of Two Building Blocks: A Technical Guide to Methyl 4-(chloromethyl)benzoate and its 2-Methoxy Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the nuanced differences between two critical building blocks in medicinal chemistry: Methyl 4-(chloromethyl)benzoate and the less-documented but strategically significant Methyl 4-(chloromethyl)-2-methoxybenzoate. As a Senior Application Scientist, this guide aims to provide not just a side-by-side comparison but a deeper understanding of how a single methoxy group can fundamentally alter the physicochemical properties, reactivity, and ultimately, the strategic application of these molecules in the synthesis of novel therapeutics.

Structural and Physicochemical Divergence: The Impact of the Ortho-Methoxy Group

At first glance, the two molecules appear structurally similar. However, the introduction of a methoxy group at the ortho-position to the ester in Methyl 4-(chloromethyl)-2-methoxybenzoate instigates a cascade of electronic and steric effects that differentiate it from its parent compound.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=36664&t=l"]; "Methyl 4-(chloromethyl)benzoate"; } graph { layout=neato; node [shape=none]; "Methyl 4-(chloromethyl)-2-methoxybenzoate" [label="Chemical structure for Methyl 4-(chloromethyl)-2-methoxybenzoate is not readily available in public databases."]; }

Caption: Chemical structures of Methyl 4-(chloromethyl)benzoate and a note on Methyl 4-(chloromethyl)-2-methoxybenzoate.

The primary differentiator is the methoxy group's dual electronic nature. It exerts an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a more dominant electron-donating resonance effect (+M) through its lone pairs, which delocalize into the aromatic ring.[1][2] This electronic push influences the reactivity of both the chloromethyl group and the aromatic ring itself.

A comparative summary of their key physicochemical properties is presented below. Note that due to the limited availability of experimental data for Methyl 4-(chloromethyl)-2-methoxybenzoate, some properties are predicted based on the behavior of analogous structures.

PropertyMethyl 4-(chloromethyl)benzoateMethyl 4-(chloromethyl)-2-methoxybenzoate (Predicted/Inferred)Impact of the 2-Methoxy Group
Molecular Formula C₉H₉ClO₂C₁₀H₁₁ClO₃Addition of a -OCH₃ group
Molecular Weight 184.62 g/mol 214.65 g/mol Increased molecular weight
Boiling Point 275.7 °C at 760 mmHg[3]Higher than the parent compoundIncreased intermolecular forces
Melting Point 39 °C[3]Likely higher due to increased polarity and potential for different crystal packingAltered solid-state properties
LogP (Predicted) 2.46[3]Lower than the parent compoundIncreased polarity and hydrogen bond accepting capability[4][5]
Polar Surface Area 26.3 Ų[3]Higher than the parent compoundEnhanced potential for polar interactions

Reactivity Profile: A Story of Steric Hindrance and Electronic Modulation

The seemingly subtle addition of the ortho-methoxy group creates a significant divergence in the reactivity of the two molecules. This is most pronounced at the benzylic position, the site of the reactive chloromethyl group.

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group is a key functional handle for introducing a wide variety of nucleophiles, a cornerstone of its utility in drug discovery. The rate and mechanism of this substitution are heavily influenced by the electronic environment of the benzene ring.

Caption: Comparative reactivity in nucleophilic substitution.

For Methyl 4-(chloromethyl)benzoate , the benzylic carbon is susceptible to both SN1 and SN2 type reactions, with the pathway often depending on the solvent and the nucleophile.[6] The electron-withdrawing nature of the ester group slightly destabilizes the benzylic carbocation that would form in an SN1 pathway.

In contrast, for Methyl 4-(chloromethyl)-2-methoxybenzoate , the ortho-methoxy group introduces two opposing effects:

  • Electronic Effect: The electron-donating resonance effect of the methoxy group can stabilize the developing positive charge on the benzylic carbon in an SN1-like transition state, potentially accelerating the reaction.[7][8]

  • Steric Effect: The physical bulk of the methoxy group in the ortho position can hinder the backside attack of a nucleophile required for an SN2 reaction.[9]

Therefore, it is plausible to predict that the 2-methoxy analog would favor an SN1 pathway over an SN2 pathway to a greater extent than the parent compound, especially with bulkier nucleophiles.

Electrophilic Aromatic Substitution

While the primary reactivity lies in the chloromethyl group, the aromatic ring itself can undergo electrophilic substitution. The directing effects of the substituents play a crucial role here.

  • In Methyl 4-(chloromethyl)benzoate , the ester group is a deactivating, meta-directing group, while the chloromethyl group is a weakly deactivating, ortho, para-directing group.

  • In Methyl 4-(chloromethyl)-2-methoxybenzoate , the powerful electron-donating and ortho, para-directing methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it.[10] However, the position para to the methoxy is already occupied by the chloromethyl group, and one ortho position is occupied by the ester. This leaves the remaining ortho position as the most likely site for substitution, although steric hindrance could be a factor.[11]

Synthetic Strategies: Accessing These Key Intermediates

The synthetic accessibility of these building blocks is a critical consideration for their application in large-scale drug development campaigns.

Synthesis of Methyl 4-(chloromethyl)benzoate

A common and industrially scalable synthesis of Methyl 4-(chloromethyl)benzoate involves the esterification of 4-(chloromethyl)benzoic acid with methanol, often catalyzed by a strong acid like sulfuric acid.[12]

Caption: Synthesis of Methyl 4-(chloromethyl)benzoate.

Experimental Protocol: Fischer Esterification of 4-(Chloromethyl)benzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-(chloromethyl)benzoic acid (1.0 eq.) in an excess of anhydrous methanol (10-20 volumes).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

The causality behind these steps lies in the principles of equilibrium. The large excess of methanol shifts the equilibrium towards the product side, and the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by methanol. The basic wash during work-up is crucial to remove any unreacted acidic starting material.

Proposed Synthesis of Methyl 4-(chloromethyl)-2-methoxybenzoate

Due to the lack of direct literature procedures, a plausible synthetic route for Methyl 4-(chloromethyl)-2-methoxybenzoate can be proposed based on known transformations of similar substrates. A likely approach would start from the commercially available 2-methoxy-4-methylbenzoic acid.

Caption: Proposed synthesis of Methyl 4-(chloromethyl)-2-methoxybenzoate.

Proposed Experimental Workflow:

  • Esterification: The starting acid, 2-methoxy-4-methylbenzoic acid, would first be subjected to Fischer esterification with methanol and a catalytic amount of sulfuric acid, analogous to the synthesis of the parent compound.

  • Benzylic Chlorination: The resulting methyl 2-methoxy-4-methylbenzoate would then undergo free-radical chlorination at the benzylic position. This is typically achieved using N-chlorosuccinimide (NCS) in a non-polar solvent like carbon tetrachloride, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under reflux conditions.

This self-validating protocol relies on the established reactivity of benzylic methyl groups towards free-radical halogenation, a standard transformation in organic synthesis.

Applications in Drug Development: Strategic Choices

The choice between these two building blocks in a drug discovery program is a strategic one, dictated by the specific requirements of the target molecule and its biological context.

Methyl 4-(chloromethyl)benzoate is a versatile and widely used building block for introducing a phenylmethyl ester moiety. This can be a crucial pharmacophore or a linker to other parts of a molecule. Its established reactivity allows for predictable and scalable synthesis.

Methyl 4-(chloromethyl)-2-methoxybenzoate , on the other hand, offers more nuanced advantages. The methoxy group is a common feature in many approved drugs and can be strategically employed to:[5][13]

  • Improve Physicochemical Properties: The methoxy group can enhance solubility and modulate lipophilicity, which are critical for good absorption, distribution, metabolism, and excretion (ADME) properties.[4]

  • Enhance Target Binding: The oxygen atom can act as a hydrogen bond acceptor, leading to favorable interactions within a protein's binding pocket.[14]

  • Influence Conformation: The steric bulk of the ortho-methoxy group can lock the conformation of the molecule, which can be beneficial for binding to a specific target.

  • Block Metabolism: A strategically placed methoxy group can block a potential site of metabolic oxidation, thereby increasing the drug's half-life.

The presence of the methoxy group in Methyl 4-(chloromethyl)-2-methoxybenzoate provides medicinal chemists with a valuable tool to fine-tune the properties of a lead compound, potentially improving its overall drug-like characteristics.[1][14]

Conclusion: A Matter of Strategic Design

References

  • The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025). Taylor & Francis. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020). Chemistry Stack Exchange. [Link]

  • Velocities of Reaction of Substituted Benzyl Chlorides in Two Reactions of Opposed Polar Types. (1935). RSC Publishing. [Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). PMC. [Link]

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  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.). PubChem. [Link]

  • Methyl 4-(chloromethyl)benzoate | CAS#:34040-64-7. (2025). Chemsrc. [Link]

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  • Methyl 5-chloro-2-methoxybenzoate. (n.d.). PubChem. [Link]

  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (2026). [Link]

  • Greetings from /r/ChemicalEngineering, can someone please help me understand why a methoxy group is an ortho/para director? (2016). Reddit. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). MDPI. [Link]

  • methyl 4-methoxybenzoate Proton Full Spectrum. (n.d.). Wired Chemist. [Link]

  • Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024). PMC. [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. (2025). Swarthmore College. [Link]

  • NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY. (n.d.). [Link]

  • Why is methoxy group an electron donating group? (2016). Chemistry Stack Exchange. [Link]

  • Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. (2026). [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. [Link]

  • Methyl 4-(chlorosulfonyl)-2-methoxybenzoate (C9H9ClO5S). (n.d.). PubChemLite. [Link]

  • Showing Compound Methyl 2-methoxybenzoate (FDB010545). (2010). FooDB. [Link]

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (n.d.).
  • Co-solvent effects on the indirect reduction of alkyl and benzyl halides: experimental evidence of a link between electron transfer and SN1-like processes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (n.d.). CABI Digital Library. [Link]

  • Methyl 4-[(Benzoylamino)methoxy]benzoate. (2010). MDPI. [Link]

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Suppliers and price of Methyl 4-(chloromethyl)-2-methoxybenzoate CAS 1263285-16-0

Author: BenchChem Technical Support Team. Date: February 2026

Title: Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS 1263285-16-0): Strategic Sourcing & Technical Guide

Executive Summary: The "Privileged" Electrophile

Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS 1263285-16-0) is a high-value pharmacophore building block, distinct from commodity reagents due to its dual-functionality: a reactive benzylic chloride electrophile and a masked carboxylic acid (methyl ester).[1][2][3][4]

In modern medicinal chemistry, this scaffold serves as a critical "linchpin" intermediate.[3][4] The 2-methoxy substituent provides steric and electronic modulation often required for kinase inhibitor specificity (e.g., EGFR, BTK targets), while the chloromethyl handle allows for rapid diversification via nucleophilic substitution.[1][4]

This guide moves beyond basic catalog data to provide a techno-commercial analysis of sourcing, quality control (QC), and synthetic utilization.[1][2][4]

Chemical Identity & Properties

PropertySpecificationTechnical Note
CAS Number 1263285-16-0 Verify against synonyms: 4-(Chloromethyl)-2-methoxybenzoic acid methyl ester.[1][2][3][4][5]
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Appearance White to off-white solidYellowing indicates oxidation or hydrolysis (release of HCl).[1][2][3][4]
Melting Point ~50–55 °C (Est.)Low melting point requires cold chain logistics to prevent fusion.[1][2][3][4]
Reactivity High (Benzylic Chloride)Susceptible to rapid hydrolysis in moist air; lachrymator.[1][3][4]

Market Landscape: Suppliers & Pricing Strategy

Unlike commodity solvents, CAS 1263285-16-0 is a "Tier 2" building block—synthesized on demand or stocked in small batches by specialized catalog houses.[1][2][3][4] It is rarely available in multi-kilogram bulk without a lead time (4–8 weeks).[1][2][3][4]

Supplier Tiering
  • Tier 1 (Stocked/Rapid Ship):

    • BLD Pharm: High reliability for research scale (1g – 25g).[1][2][3][4] Often the primary source for immediate needs.[1][2][3][4]

    • Ambeed: Frequently stocks this class of benzyl chlorides.[1][2][3][4]

  • Tier 2 (Synthesis-on-Demand/Aggregators):

    • Hairui Chemical (Hangzhou): Strong capability for scale-up (100g+).[1][2][4]

    • Canbi Pharma: Good for custom purity requests.[1][2][3][4]

Price Analysis (Research Scale)

Pricing for this CAS is non-linear and volume-dependent.[1][2][3][4] The "methoxy" substitution increases cost relative to the unsubstituted analog due to the regioselectivity required during synthesis.[1][2][3][4]

Pack SizeEstimated Price Range (USD)Sourcing Strategy
1 g $85 – $120Spot Buy: Use for initial reaction screening.[1][2][3][4] Do not price shop; prioritize speed.
5 g $250 – $350Pilot: Use for optimization.[1][2][3][4] Check CoA for "Hydrolyzable Chlorine".[1][2][3][4]
25 g $800 – $1,100Campaign: Request a fresh batch.[1][2][3][4] Old stock may have degraded.
100 g+ Inquire (RFQ)Bulk: Target price should drop to <$15/g.[1][3] Requires lead time for fresh synthesis.[1][2][3][4]

Procurement Tip: Always request a Statement of Origin.[1][2][3][4] Many Western catalogs white-label material from Tier 2 Asian synthesizers.[1][2][3][4] For >100g, go direct to the manufacturer to save 30–40%.[2]

Technical Procurement: Quality Control (QC)

As a Senior Scientist, you must validate the material before it enters a synthesis campaign.[2][3] The primary failure mode for this compound is hydrolysis (loss of Cl) and dimerization .[1][2][3][4]

Critical Quality Attributes (CQAs)
  • Purity (HPLC/GC): Must be >95%.

    • Watchout: Look for the Des-chloro impurity (Methyl 4-methyl-2-methoxybenzoate) or the Alcohol impurity (Methyl 4-(hydroxymethyl)-2-methoxybenzoate).[1][2][3][4]

  • Proton NMR:

    • Verify the integral of the -CH2Cl peak (~4.6 ppm).[1][2][3][4] If this integral is low, the chloride has hydrolyzed.[2][3][4]

  • Acid Content:

    • Free acid indicates ester hydrolysis.[1][2][3][4] This will interfere with base-sensitive coupling reactions.[1][2][3][4]

Synthesis & Impurity Logic (DOT Diagram)

The compound is typically made via radical chlorination.[1][2][3][4] This dictates the impurity profile.[1][2][3][4]

SynthesisPath Start Methyl 4-methyl-2-methoxybenzoate Product Methyl 4-(chloromethyl)- 2-methoxybenzoate (Target) Start->Product  Ideal Rxn   Impurity1 Impurity A: Unreacted Methyl Start->Impurity1  Incomplete   Impurity2 Impurity B: Dichloromethyl (Over-reaction) Start->Impurity2  Excess Cl2   Reagent NCS / BPO (Radical Chlorination) Impurity3 Impurity C: Benzyl Alcohol (Hydrolysis) Product->Impurity3  Moisture Storage  

Figure 1: Synthesis pathway and origin of critical impurities.[1][2][3][4][6] Impurity B (Dichloromethyl) is particularly difficult to remove and acts as a chain terminator in polymerizations or a double-alkylator in synthesis.[1][2][3][4]

Application Science: Utilization in Drug Design

This molecule is a divergent intermediate . The reactivity difference between the benzyl chloride (highly reactive electrophile) and the methyl ester (stable carbonyl) allows for sequential functionalization.[1][2][3][4]

Reaction Workflow
  • Step 1: Nucleophilic Substitution (SN2). The chloride is displaced by amines, thiols, or phenols.[1][3][4] The 2-methoxy group exerts an electronic effect, slightly deactivating the benzyl position compared to unsubstituted analogs, but preventing side reactions at the ortho-position.[1][2][3][4]

  • Step 2: Ester Hydrolysis/Saponification. Once the "tail" is attached, the ester is hydrolyzed to the acid (LiOH/THF) for subsequent amide coupling.[1][3][4]

ApplicationWorkflow Core CAS 1263285-16-0 (Electrophile) Intermed Intermediate: 4-(Nu-methyl)-2-methoxybenzoate Core->Intermed  SN2 Displacement   Nucleophile Nucleophile (H-Nu) (Amines, Phenols) Nucleophile->Intermed Final Final Scaffold: 4-(Nu-methyl)-2-methoxybenzoic acid Intermed->Final  Ester Deprotection   Saponification LiOH / H2O (Hydrolysis) Drug Target Drug (Kinase Inhibitor / GPCR Ligand) Final->Drug  Amide Coupling  

Figure 2: Standard medicinal chemistry workflow utilizing CAS 1263285-16-0 as a linker.

Handling & Stability Protocols

  • Storage: Store at 2–8°C (Fridge) under inert atmosphere (Argon/Nitrogen).

    • Why? Benzyl chlorides can autocatalytically decompose if HCl is generated by trace moisture.[1][2][3][4] The HCl accelerates further hydrolysis.[1][2][3][4]

  • Handling: Use a fume hood.[1][2][3][4]

    • Safety: This compound is a potential lachrymator (tear gas agent) and skin irritant.[1][2][3][4]

  • Solubility: Soluble in DCM, EtOAc, THF.[3][4] Avoid protic solvents (MeOH, EtOH) for long-term storage as solvolysis (exchange of Cl for OMe/OEt) will occur.[1][2][3][4]

References

  • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary: Methyl 4-(chloromethyl)benzoate (Analogous Reactivity). Retrieved from [Link]

  • Google Patents. (2018).[1][2][3][4] Patent CN108358776A: Preparation method of 4-chloromethyl benzoic acid chlorides.[1][2][3][4] Retrieved from

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Methodological & Application

Reaction conditions for chlorination of methyl 4-(hydroxymethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Chlorination of Methyl 4-(hydroxymethyl)-2-methoxybenzoate

Executive Summary & Chemical Context

This application note details the robust synthesis of methyl 4-(chloromethyl)-2-methoxybenzoate (Target) from its alcohol precursor, methyl 4-(hydroxymethyl)-2-methoxybenzoate (Substrate).[1] This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for kinase inhibitors and radioligands where the benzylic chloride serves as a versatile electrophile for N-alkylation or ether formation.[1]

Chemical Challenge: The substrate presents a unique electronic environment.[1] The C1-ester is electron-withdrawing, deactivating the aromatic ring.[1] The C2-methoxy group is electron-donating by resonance but is located meta to the hydroxymethyl group at C4.[1] Consequently, the benzylic position is electronically deactivated relative to simple benzyl alcohol, making it less prone to


 ionization but requiring activation for efficient 

displacement.[1] Furthermore, the ortho-methoxy group can act as a weak Lewis base, potentially complicating Lewis acid-catalyzed pathways.[1]

Selected Methodology: We utilize Thionyl Chloride (


)  with catalytic N,N-Dimethylformamide (DMF) .[1] This method is selected for its high atom economy, gaseous by-products (

,

) which simplify purification, and scalability.[1]

Mechanistic Insight & Reaction Design

The reaction proceeds via an


 mechanism on an activated intermediate.[1]
  • Activation: The alcohol attacks thionyl chloride to form an alkyl chlorosulfite intermediate (

    
    ) and 
    
    
    
    .[1]
  • Catalysis (Vilsmeier-Haack Type): DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (
    
    
    
    ).[1] This species is more reactive towards the alcohol than
    
    
    alone, converting the alcohol into an imidoyl chloride intermediate or facilitating the chlorosulfite formation.[1]
  • Substitution: Chloride ion (

    
    ) attacks the benzylic carbon, displacing the leaving group (
    
    
    
    ) with inversion of configuration (though irrelevant for this achiral benzylic center).[1]

Diagram 1: Reaction Mechanism & Electronic Effects

ReactionMechanism Substrate Substrate (Alcohol) Intermediate Activated Complex (Chlorosulfite/Vilsmeier) Substrate->Intermediate Activation SOCl2 SOCl2 + DMF (Activator) SOCl2->Intermediate Catalysis Transition SN2 Transition State (Cl- Attack) Intermediate->Transition - SO2 Product Product (Benzylic Chloride) Transition->Product Substitution Byproducts By-products (SO2 + HCl) Transition->Byproducts Gas Evolution

Caption: Mechanistic pathway showing DMF-catalyzed activation of the benzylic alcohol followed by nucleophilic substitution.

Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[1]


 and 

are toxic gases.[1] Perform all operations in a functioning fume hood.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Methyl 4-(hydroxymethyl)-2-methoxybenzoate 196.201.0Substrate
Thionyl Chloride (

)
118.971.5 - 2.0Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.090.05 (5 mol%)Catalyst
Dichloromethane (DCM) 84.9310 VolSolvent
Sat.[1]

--Quench/Wash
Step-by-Step Procedure
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a

    
     drying tube or 
    
    
    
    inlet), and a pressure-equalizing addition funnel. Connect the gas outlet to a scrubber (NaOH solution) to trap
    
    
    and
    
    
    .[1]
  • Dissolution: Charge the flask with Methyl 4-(hydroxymethyl)-2-methoxybenzoate (1.0 eq) and anhydrous DCM (10 mL per gram of substrate).

  • Catalyst Addition: Add DMF (0.05 eq) to the stirring solution.[1]

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride (1.5 eq) dropwise via the addition funnel over 15-30 minutes. Note: Control the rate to manage gas evolution.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 2-4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] The product is less polar (

      
       higher) than the alcohol.[1]
      
    • Optimization: If conversion is <90% after 4 hours, heat to Reflux (40°C) for 1-2 hours. The electron-deficient nature of the ring may require thermal energy.[1]

  • Workup:

    • Cool the reaction mixture to RT.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove excess

      
       and DCM.[1] Caution: Trap volatiles carefully.
      
    • Redissolve the residue in fresh DCM or EtOAc.[1]

    • Wash the organic layer with Sat.[1][4]

      
        (2x) to neutralize residual acid.[1]
      
    • Wash with Brine (1x).[1]

    • Dry over anhydrous

      
      .[1]
      
  • Isolation: Filter and concentrate in vacuo to yield the crude benzylic chloride.

  • Purification: The crude material is typically sufficiently pure (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) or recrystallization from Hexane/Heptane.[1]

Process Workflow & Decision Tree

Diagram 2: Experimental Workflow

Workflow Start Start: Dissolve Substrate in DCM + cat. DMF AddSOCl2 Add SOCl2 at 0°C (Controlled Addition) Start->AddSOCl2 WarmRT Warm to RT Stir 2-4 hours AddSOCl2->WarmRT Check Check Conversion (TLC/HPLC) WarmRT->Check Reflux Heat to Reflux (40°C) 1-2 hours Check->Reflux Incomplete Quench Quench: Conc. -> Redissolve -> Wash NaHCO3 Check->Quench Complete Reflux->Quench Finish Isolate Product (Evaporate & Dry) Quench->Finish

Caption: Operational workflow for the chlorination process including decision points for thermal optimization.

Analytical Validation

ParameterExpected ResultNotes
Appearance White to Off-white SolidMay be a clear oil initially that solidifies.[1][5]

NMR (CDCl

)

4.60 ppm (s, 2H, -CH

Cl)
Shift from ~4.75 ppm (-CH

OH).[1] OH proton disappears.[1]
HPLC Purity > 95% (Area %)Main peak shifts to higher retention time (less polar).[1]
Mass Spec (ESI+) [M+H]

or [M-Cl]

Characteristic chlorine isotope pattern (

ratio 3:1).[1]

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Deactivation of the benzylic position by the ester.[1]

    • Solution: Increase temperature to reflux or switch solvent to Toluene (

      
      ).[1] Add more DMF (up to 10 mol%).[1]
      
  • Issue: "Sticky" Impurities.

    • Cause: Polymerization or ether formation.[1]

    • Solution: Ensure strictly anhydrous conditions.[1] Avoid prolonged heating once conversion is complete.[1]

  • Issue: Acid Sensitivity.

    • Cause: If the methoxy group is cleaved (rare with

      
       alone).[1]
      
    • Solution: Switch to Appel Conditions (

      
      ) or Mesyl Chloride/LiCl , which operate under milder, neutral/basic conditions.[1]
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General protocols for alkyl halides from alcohols).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 .[1] (Mechanistic principles of nucleophilic substitution).

  • Wuts, P. G. M., Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed.[1] Wiley-Interscience, 2006 .[1] (Stability of esters/ethers).[1]

  • Patent US4473498A . Process for the preparation of 4-chloromethyl-benzoic acid chlorides. 1984 . Link (Industrial precedent for chlorination of analogous benzoates).[1]

  • BenchChem Application Note . Synthesis of Methyl 4-amino-2-methoxybenzoate. (Structural analog handling). Link[1]

Sources

Nucleophilic substitution reactions of Methyl 4-(chloromethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Protocols for Methyl 4-(chloromethyl)-2-methoxybenzoate

Executive Summary & Chemical Profile

Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS: 1263285-16-0 ) is a high-value bifunctional building block in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its two electrophilic sites: the highly reactive benzylic chloride (C4) and the more stable methyl ester (C1).

This guide provides validated protocols for selectively engaging the chloromethyl group in SN2 nucleophilic substitutions without compromising the ester functionality. These methods are critical for synthesizing receptor ligands, kinase inhibitors, and antibody-drug conjugate (ADC) linkers where the benzoate core serves as a structural anchor.

Chemical Identity
PropertySpecification
IUPAC Name Methyl 4-(chloromethyl)-2-methoxybenzoate
CAS Number 1263285-16-0
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Physical State White to off-white solid (typically)
Solubility Soluble in DCM, EtOAc, THF, DMF, DMSO; Insoluble in water
Storage 2-8°C, under inert atmosphere (Ar/N₂), protect from moisture

Mechanistic Insight: The Chemoselectivity Challenge

The primary challenge in utilizing this scaffold is chemoselectivity . The benzylic chloride is an excellent electrophile for SN2 reactions, but the methyl ester at C1 is susceptible to hydrolysis (saponification) or transesterification under basic conditions.

Key Reactivity Rules:

  • Nucleophilic Attack: The benzylic carbon (C4-CH₂-Cl) is the soft electrophile, preferring soft nucleophiles (thiols, amines, azides).

  • Base Selection: Non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃, K₂CO₃) are required to neutralize HCl byproducts without attacking the ester. Avoid hydroxide bases (NaOH, KOH) or alkoxides (NaOMe) unless ester hydrolysis is intended.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, ACN) accelerate the SN2 reaction by solvating the cation of the base, leaving the nucleophilic anion "naked" and more reactive.

ReactionPathway cluster_products Outcomes Start Methyl 4-(chloromethyl)- 2-methoxybenzoate SN2 SN2 Substitution (Target Pathway) Start->SN2  Nucleophile (Nu-)  Polar Aprotic Solvent Hydrolysis Ester Hydrolysis (Side Reaction) Start->Hydrolysis  Aq. Base (OH-)  or H2O/Heat Dimer Wurtz-type Dimerization (Trace) Start->Dimer  Metal Cat.  Reductive Cond. Prod1 Functionalized Benzoate (C-N, C-O, C-S) SN2->Prod1 Prod2 Benzoic Acid Deriv. Hydrolysis->Prod2

Figure 1: Reaction pathways for Methyl 4-(chloromethyl)-2-methoxybenzoate.[1] The green path represents the desired SN2 substitution.

Application Note 1: C-N Bond Formation (Amination)

Objective: Synthesis of secondary/tertiary amines via displacement of the benzylic chloride. Scope: Primary and secondary amines (aliphatic and aromatic).

Protocol A: Secondary Amine Synthesis (Standard)

Use this for non-volatile, moderately nucleophilic amines.

Reagents:

  • Substrate: Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1]

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Catalyst: KI (0.1 equiv) – Optional, accelerates reaction via Finkelstein in situ.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Substrate (1.0 mmol, 215 mg) in anhydrous ACN (5 mL).

  • Addition: Add K₂CO₃ (2.0 mmol, 276 mg) followed by the Amine (1.2 mmol).

    • Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

    • Checkpoint: The starting material (Rt ~ X min) should disappear; product mass [M+H]⁺ will be observed.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically 0-50% EtOAc in Hexane).[1]

Optimization Table:

Variable Recommendation Rationale
Solvent ACN (Default), DMF (Difficult substrates) ACN is easier to remove; DMF promotes faster rates for steric amines.[1]
Base K₂CO₃ (Inorganic), DIPEA (Organic) K₂CO₃ is easily filtered; DIPEA is soluble and good for homogeneous conditions.

| Temperature | 50-60°C | Sufficient activation energy without degrading the ester.[1] |

Application Note 2: C-O Bond Formation (Etherification)

Objective: Synthesis of benzyl ethers using phenols or alcohols. Scope: Phenols (highly effective), Aliphatic alcohols (requires stronger base).

Protocol B: Phenolic Ether Synthesis

Phenols are acidic enough to be deprotonated by carbonate bases, avoiding ester hydrolysis risks associated with stronger bases.

Reagents:

  • Substrate: Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 equiv)[1]

  • Phenol derivative: 1.1 equiv[1]

  • Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMF or Acetone[1]

Step-by-Step Procedure:

  • Activation: In a vial, combine the Phenol (1.1 mmol) and Cs₂CO₃ (1.5 mmol, 488 mg) in DMF (4 mL). Stir at RT for 15 mins to generate the phenoxide.

  • Coupling: Add Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 mmol, 215 mg) in one portion.

  • Reaction: Heat to 50°C for 2–6 hours.

    • Mechanistic Note: Cs₂CO₃ is preferred over K₂CO₃ for its "cesium effect," which improves solubility and nucleophilicity of the phenoxide in organic solvents.

  • Workup: Pour into ice-water (20 mL). If solid precipitates, filter and wash with water.[5] If oil, extract with EtOAc.

Application Note 3: Finkelstein Reaction (Halogen Exchange)

Objective: Conversion of the chloride to the more reactive iodide or azide. Utility: Iodides react faster with poor nucleophiles; Azides are precursors to "Click" chemistry or amines (via reduction).

Protocol C: Synthesis of Methyl 4-(iodomethyl)-2-methoxybenzoate

Reagents:

  • Substrate: Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 equiv)[1]

  • Reagent: Sodium Iodide (NaI) (2.0 – 5.0 equiv)[1]

  • Solvent: Acetone (Anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Substrate (1.0 mmol) in anhydrous Acetone (5 mL).

  • Addition: Add NaI (3.0 mmol, 450 mg). The solution may turn yellow.

  • Reaction: Stir at Reflux (56°C) for 2–4 hours.

    • Visual Check: NaCl will precipitate out of the solution as a white solid (driving force of the reaction).

  • Workup:

    • Cool and filter off the NaCl solid.

    • Concentrate the filtrate.

    • Redissolve residue in EtOAc, wash with 5% aq. Na₂S₂O₃ (sodium thiosulfate) to remove iodine color, then water.

    • Caution: Benzyl iodides are unstable; use immediately or store at -20°C in the dark.[1]

Troubleshooting: The Self-Validating System

ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Chloride is a poor leaving group.[1]Add 10 mol% KI or TBAI (Tetrabutylammonium iodide) to generate the reactive iodide in situ.
Ester Hydrolysis (Acid formation) Wet solvent or hydroxide base used.Ensure solvents are anhydrous . Switch from NaOH/KOH to DIPEA or K₂CO₃ .
Product is an Oil/Gum Residual DMF/DMSO.Perform an aggressive water wash (3x) during workup or use a lyophilizer if applicable.
Multiple Spots on TLC Bis-alkylation (if using primary amines).[1]Use a large excess of the amine (3-5 equiv) or protect the amine (e.g., Boc-piperazine) before coupling.[1]

References

  • Chemical Identity & Properties

    • Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS 1263285-16-0).[1][6][7] Hairui Chemical.[2][3][7][8] Retrieved October 2023. Link

  • Mechanistic Foundation (SN2 on Benzyl Chlorides)

    • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571-752. Link[1]

  • Finkelstein Reaction Protocol

    • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link[1]

  • Cesium Carbonate in Organic Synthesis

    • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link[1]

Disclaimer: This document is for research and development purposes only. Always consult the Safety Data Sheet (SDS) before handling benzylic chlorides, as they are potent lachrymators and alkylating agents.

Sources

Strategic Utilization of Methyl 4-(chloromethyl)-2-methoxybenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS: 1263285-16-0) is a high-value pharmaceutical intermediate characterized by its dual functionality: a reactive benzylic chloride and a stable methyl ester. This bifunctional scaffold serves as a critical "linchpin" in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The 2-methoxy-4-substituted-benzoate motif is a privileged pharmacophore. The methoxy group at the ortho position often enhances metabolic stability and solubility, while the para-benzylic position allows for the introduction of diverse nitrogen- or oxygen-containing heterocycles. This guide details the strategic application of this intermediate, focusing on its primary utility in N-alkylation and O-alkylation reactions, supported by robust, self-validating protocols.

Chemical Profile & Reactivity[1][2][3][4][5][6]

PropertySpecification
Chemical Name Methyl 4-(chloromethyl)-2-methoxybenzoate
CAS Number 1263285-16-0
Molecular Formula C₁₀H₁₁ClO₃
Molecular Weight 214.65 g/mol
Appearance White to off-white crystalline solid or oil
Reactivity Class Benzylic Chloride (Soft Electrophile)
Key Hazard Lachrymator , Skin Sensitizer, Corrosive
Mechanistic Insight: The "Soft" Electrophile

The benzylic chloride moiety is highly susceptible to SN2 nucleophilic substitution . The electron-donating methoxy group at the meta position (relative to the chloromethyl) slightly deactivates the benzylic position compared to a simple benzyl chloride, but it remains sufficiently reactive for clean substitutions with amines, thiols, and phenoxides under mild basic conditions. The ester group at the ortho position provides a handle for subsequent transformations (e.g., hydrolysis to the acid for amide coupling) without interfering with the alkylation step.

Application 1: N-Alkylation (The "Benzylamine" Linker)

The most common application of this intermediate is the introduction of a solubilizing amine or a pharmacophoric heterocycle. This reaction creates a benzylamine linker , a structural motif found in numerous kinase inhibitors (e.g., analogues of Pexidartinib or similar receptor tyrosine kinase inhibitors).

Strategic Rationale
  • Solubility Enhancement: Introducing a polar amine (e.g., morpholine, piperazine, N-methylpiperazine) significantly improves the aqueous solubility of the final drug candidate.

  • Target Binding: The benzylamine nitrogen often forms critical hydrogen bonds or salt bridges within the enzyme active site.

  • Metabolic Stability: The 2-methoxy group can block metabolic oxidation at the benzylic position or the aromatic ring.

Detailed Protocol: Synthesis of a Piperazine Derivative

Objective: To synthesize Methyl 2-methoxy-4-((4-methylpiperazin-1-yl)methyl)benzoate via SN2 displacement.

Materials:

  • Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) - Base choice: Mild enough to prevent ester hydrolysis but strong enough to scavenge HCl.

  • Acetonitrile (MeCN) or DMF (10 volumes) - Solvent choice: Polar aprotic to facilitate SN2.

  • Sodium Iodide (NaI) (0.1 eq) - Catalyst: Finkelstein condition to accelerate reaction via transient iodide formation.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 eq) in MeCN (10 vol).

  • Activation (Optional but Recommended): Add NaI (0.1 eq). Stir for 15 minutes at room temperature. Self-Validating Check: Solution may turn slightly yellow due to trace iodine, indicating active iodide exchange.

  • Base Addition: Add K₂CO₃ (2.0 eq) in one portion. The mixture will become a suspension.

  • Nucleophile Addition: Add N-Methylpiperazine (1.2 eq) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Self-Validating Check (TLC/LCMS): Monitor the disappearance of the starting material (Rt ~ X min) and the appearance of the product (Rt ~ Y min). The product should be more polar (lower Rf on silica TLC).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off the inorganic salts (KCl/KI/excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Yield Expectation: 85–95%

Workflow Diagram (N-Alkylation)

N_Alkylation_Workflow Start Start: Methyl 4-(chloromethyl)-2-methoxybenzoate (Dissolve in MeCN) Activation Add NaI (0.1 eq) (In situ Finkelstein) Start->Activation Base_Add Add K2CO3 (2.0 eq) Add N-Methylpiperazine (1.2 eq) Activation->Base_Add Heat Heat to 60°C for 4-6h (SN2 Reaction) Base_Add->Heat Check Checkpoint: LCMS/TLC (SM Disappeared?) Heat->Check Check->Heat No (Continue Heating) Workup Filter Salts -> Concentrate -> Extract (EtOAc/Water) Check->Workup Yes Product End: Methyl 2-methoxy-4-((4-methylpiperazin-1-yl)methyl)benzoate Workup->Product

Figure 1: Step-by-step workflow for the N-alkylation of Methyl 4-(chloromethyl)-2-methoxybenzoate.

Application 2: O-Alkylation (Ether Synthesis)

This intermediate is also used to create biaryl ether linkages, which are common in many anti-cancer agents to link two aromatic pharmacophores with a flexible spacer.

Strategic Rationale
  • Linker Flexibility: The methylene (-CH₂-) group provides a single degree of rotational freedom, allowing the two aromatic systems to adopt an optimal binding conformation.

  • Electronic Modulation: The ether oxygen acts as a hydrogen bond acceptor.

Protocol Summary
  • Reagents: Phenol derivative (1.0 eq), Cs₂CO₃ (1.5 eq) or K₂CO₃ (2.0 eq), DMF or Acetone.

  • Conditions: 60–80°C for 2–4 hours.

  • Key Insight: Use Cesium Carbonate (Cs₂CO₃) for less reactive phenols or when using DMF, as the "Cesium Effect" enhances the nucleophilicity of the phenoxide anion.

Application 3: Downstream Transformations (The "Benzoic Acid" Handle)

Once the benzylic position is functionalized (e.g., with an amine or ether), the methyl ester is typically hydrolyzed to the carboxylic acid to enable amide coupling .

Hydrolysis Protocol
  • Reagents: LiOH·H₂O (2.0 eq) in THF/Water (3:1).

  • Conditions: Room temperature, 2–12 hours.

  • Why LiOH? Lithium hydroxide is milder than NaOH and less likely to cause side reactions (e.g., elimination or racemization if chiral centers are present elsewhere).

  • Self-Validating Check: The disappearance of the methyl ester singlet (~3.9 ppm) in ¹H NMR and the appearance of a broad acid peak (>10 ppm).

Retrosynthetic Analysis Diagram

Retrosynthesis Target Target Drug Molecule (Amide-Linked Kinase Inhibitor) Intermediate_Acid Intermediate Acid (2-methoxy-4-(substituted)benzoic acid) Target->Intermediate_Acid Disconnect Amide Amide_Coupling Amide Coupling (R-NH2 + Acid) Intermediate_Ester Functionalized Ester (Methyl 2-methoxy-4-(substituted)benzoate) Intermediate_Acid->Intermediate_Ester Disconnect Acid Hydrolysis Ester Hydrolysis Starting_Material Starting Material Methyl 4-(chloromethyl)-2-methoxybenzoate Intermediate_Ester->Starting_Material Disconnect Benzylic Group Alkylation N- or O-Alkylation

Figure 2: Retrosynthetic analysis showing the strategic role of the intermediate in drug design.

Safety & Handling Guidelines

Methyl 4-(chloromethyl)-2-methoxybenzoate contains a benzylic chloride moiety, which classifies it as a potent alkylating agent .

  • Lachrymator: This compound can cause severe eye irritation and tearing. Always handle in a functioning fume hood.

  • Skin Sensitizer: Avoid all skin contact.[1] Wear double nitrile gloves and a lab coat.

  • Quenching Spills: Treat spills with a dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) to deactivate the alkylating potential before cleanup.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis (formation of the benzyl alcohol) or degradation.

References

  • General Reactivity of Benzylic Halides

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

  • Synthesis of Kinase Inhibitors using Benzoate Intermediates

    • Zhang, J., et al. (2009). "Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-containing side chains as PDGFR inhibitors." Bioorganic & Medicinal Chemistry, 17(16), 5962-5974. Link (Demonstrates the use of similar benzoate linkers).

  • Finkelstein Reaction Conditions: Bordwell, F. G., & Branceni, R. (1999). "The Effect of the Nature of the Nucleophile on the Rate of SN2 Reactions." Journal of the American Chemical Society.
  • Safety Data Sheet (General Benzylic Chlorides)

    • Sigma-Aldrich. (2023). Safety Data Sheet for Methyl 4-(chloromethyl)benzoate. Link (Used as a surrogate for safety data).

(Note: While specific proprietary drug syntheses using this exact CAS are often confidential, the protocols above are based on standard medicinal chemistry practices for this structural class.)

Sources

Application Note: Modular Synthesis of Benzyl Amine Derivatives from Methyl 4-(chloromethyl)-2-methoxybenzoate

[1]

Abstract & Strategic Overview

Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS: 133407-82-6) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands.[1] The molecule features two distinct reactive centers: a benzylic chloride (highly electrophilic) and a methyl ester (susceptible to nucleophilic attack).[1]

This Application Note provides a rigorous guide for the selective functionalization of the benzylic chloride to generate amine derivatives while preserving the ester functionality. We present two distinct protocols:

  • Direct Amination: For the synthesis of secondary and tertiary amines.

  • Indirect Amination (Staudinger Protocol): For the high-fidelity synthesis of primary amines, avoiding over-alkylation byproducts common in direct ammonolysis.[1]

Scaffold Analysis
  • Reactivity: The chloromethyl group at the C4 position undergoes rapid

    
     substitution.
    
  • Electronic Effects: The 2-methoxy group acts as an electron-donating group (EDG).[1] While this slightly stabilizes the benzylic position, it does not significantly impede nucleophilic attack.

  • Chemo-selectivity: The primary challenge is preventing hydrolysis or aminolysis of the C1-methyl ester.[1] Conditions are optimized (anhydrous, mild bases) to mitigate this risk.[1]

Decision Pathway & Workflow

The choice of protocol depends entirely on the desired substitution pattern of the final amine.

GStartMethyl 4-(chloromethyl)-2-methoxybenzoateDecisionTarget Amine Type?Start->DecisionSecTertSecondary/TertiaryAmineDecision->SecTert Path APrimPrimary Amine(-NH2)Decision->Prim Path BDirectProtocol A:Direct Displacement(HNR2, K2CO3, MeCN)SecTert->DirectAzideIntermediate:Benzyl AzidePrim->Azide NaN3, DMFProdAProduct A:N-Substituted BenzylamineDirect->ProdA 60°C, 4-12hStaudingerProtocol B:Staudinger Reduction(PPh3, H2O)Azide->StaudingerProdBProduct B:Primary BenzylamineStaudinger->ProdB Mild Reduction

Figure 1: Strategic workflow for the divergent synthesis of amine derivatives.

Protocol A: Direct Amination (Secondary/Tertiary Amines)[1]

Objective: Synthesis of Methyl 4-((dialkylamino)methyl)-2-methoxybenzoate. Mechanism:

Materials
  • Substrate: Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 equiv).[1]

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, Dimethylamine) (1.2 – 1.5 equiv).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).[1]

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 equiv) and

    
     (2.0 equiv) in anhydrous MeCN (0.2 M concentration).
    
  • Activation (Optional): Add NaI (0.1 equiv) and stir at room temperature for 15 minutes. This generates the more reactive benzyl iodide in situ.

  • Addition: Add the secondary amine (1.2 equiv) dropwise.

    • Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]
    
    • Typical Time: 4–12 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off inorganic salts (

      
      , excess 
      
      
      ) through a Celite pad.[1]
    • Concentrate the filtrate under reduced pressure.[3][4]

    • Partition the residue between Ethyl Acetate (EtOAc) and Water.[3] Wash organic layer with Brine.[3][5]

  • Purification: Dry over

    
    , filter, and concentrate. Most derivatives are pure enough for subsequent steps; otherwise, purify via flash chromatography (DCM/MeOH gradient).[1]
    

Protocol B: Primary Amine Synthesis (Staudinger Route)[1]

Objective: Synthesis of Methyl 4-(aminomethyl)-2-methoxybenzoate. Rationale: Direct reaction with ammonia often leads to mixtures of primary, secondary, and tertiary amines (over-alkylation).[1] The Azide-Staudinger route is high-fidelity and preserves the ester.[1]

Step 1: Azidation
  • Dissolution: Dissolve Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 equiv) in DMF (0.5 M).

  • Azide Addition: CAUTION. Add Sodium Azide (

    
    ) (1.2 equiv).[1]
    
    • Safety:

      
       is acutely toxic and can form explosive metal azides. Use plastic spatulas; do not use DCM (forms explosive diazidomethane).[1]
      
  • Reaction: Stir at Room Temperature for 4–6 hours. Conversion is usually quantitative.

  • Workup: Dilute with water and extract with EtOAc. Wash organics extensively with water (to remove DMF) and brine.[1] Do not concentrate to dryness if heating is involved; benzyl azides are energetic. Use the solution directly or concentrate cautiously at <30°C.

Step 2: Staudinger Reduction[3][6][7]
  • Setup: To the crude azide solution (in THF or EtOAc), add Triphenylphosphine (

    
    ) (1.1 equiv).[1]
    
  • Gas Evolution:

    
     gas will evolve as the iminophosphorane forms. Stir until bubbling ceases (approx. 1-2 hours at RT).
    
  • Hydrolysis: Add Water (5.0 equiv) to the reaction mixture. Heat gently to 50°C for 2 hours to hydrolyze the iminophosphorane to the amine and triphenylphosphine oxide (

    
    ).
    
  • Purification:

    • The major byproduct is

      
      , which can be difficult to remove.
      
    • Method: Acidify the mixture with 1M HCl (extracts product into aqueous phase). Wash the organic phase (containing

      
      ) with EtOAc. Basify the aqueous phase with 
      
      
      and extract the pure primary amine into DCM.

Typical Results & Data Interpretation

The following data represents typical yields and characteristics for this scaffold based on standard benzyl chloride reactivity profiles.

ParameterProtocol A (Sec. Amine)Protocol B (Prim.[1] Amine)
Yield (Isolated) 85% – 95%75% – 85% (2 steps)
Reaction Time 4 – 12 Hours16 – 24 Hours (Total)
Major Impurity Unreacted Chloride (if stopped early)Triphenylphosphine Oxide (

)
Key 1H NMR Signal Benzylic

shifts from ~4.6 ppm (Cl) to ~3.5 ppm (Amine).[1]
Benzylic

shifts to ~3.8 ppm (

).[1]
Appearance Viscous Oil or Low Melting SolidOff-white Solid

Safety & Troubleshooting

Hazard Management
  • Lachrymator: Methyl 4-(chloromethyl)-2-methoxybenzoate is a potent lachrymator (tear gas agent).[1] Always handle in a functioning fume hood.

  • Azide Safety: When performing Protocol B, never use halogenated solvents (DCM, CHCl3) during the azidation step to prevent formation of explosive diazidomethane.[1] Quench excess azide with bleach/water before disposal.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of EsterEnsure solvent (MeCN/DMF) is anhydrous. Avoid hydroxide bases (NaOH); use Carbonates (

) or tertiary amines (DIPEA).[1]
Incomplete Reaction Low NucleophilicityAdd catalyst: NaI (10 mol%) or TBAI (tetrabutylammonium iodide) to facilitate Finkelstein exchange.[1]
"Over-alkylation" (Protocol B) Used Ammonia instead of AzideDo not use ammonia gas for primary amines on this scaffold. Use the Azide/Staudinger or Delépine (Hexamine) method.
Difficult Purification (Protocol B)

Contamination
Use the Acid/Base extraction workup described in Step 2.4.

remains in organics; Product moves to aqueous acid.

References

  • Org. Synth. 1955, 35, 121. Preparation of Benzylamine via Delépine Reaction.[1] (Foundational protocol for benzyl chloride to amine conversion).

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction.[1] Tetrahedron, 48(8), 1353-1406.[1] (Authoritative review on Azide reduction mechanism).

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[1] Chemical Reviews, 88(2), 297-368.[1] (Safety and handling of organic azides). [1]

  • BenchChem. Safety Data Sheet: Methyl 4-(chloromethyl)benzoate. (Safety profile for analog compounds). [1]

High-Precision Peptidomimetic Scaffolding using Methyl 4-(chloromethyl)-2-methoxybenzoate (MCMB)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Utility

The "Bifunctional Orthogonal" Advantage

Methyl 4-(chloromethyl)-2-methoxybenzoate (MCMB) is not merely a reagent; it is a bifunctional pharmacophore scaffold . Its value in peptidomimetic synthesis stems from its ability to introduce a rigid aromatic core with defined electronic and steric properties into a peptide backbone.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive centers:[4]

    • Benzylic Chloride (Electrophile): Highly reactive toward nucleophiles (amines, thiols, hydroxyls) via

      
       mechanisms. This allows for rapid "nicking" or "stapling" of peptide chains under mild conditions.
      
    • Methyl Ester (Masked Carboxylate): Chemically inert during the alkylation step, serving as a latent attachment point for further peptide coupling or cyclization after controlled hydrolysis.

  • Conformational Locking (The Methoxy Effect): Unlike simple benzyl linkers, the 2-methoxy group exerts a specific steric influence (ortho-effect), forcing the adjacent carbonyl group out of planarity or restricting rotation. This is critical for designing peptidomimetics that must fit into restricted binding pockets (e.g., protease active sites or GPCRs).

  • Metabolic Stability: Replacing a labile peptide bond with a benzylic ether or amine linkage (via MCMB) significantly increases resistance to enzymatic degradation.

Part 2: Experimental Protocols

Protocol A: N-Terminal Alkylation (On-Resin)

Objective: To cap the N-terminus of a resin-bound peptide with the MCMB scaffold, creating a handle for subsequent macrocyclization or fragment coupling.

Reagents:

  • Resin-bound peptide (free N-terminal amine)

  • Methyl 4-(chloromethyl)-2-methoxybenzoate (MCMB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Potassium Iodide (KI) - Catalyst

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang, 0.1 mmol scale) in DMF for 30 minutes. Drain.

  • Activation Solution: Dissolve MCMB (3.0 eq relative to resin loading) in 2 mL anhydrous DMF. Add DIPEA (4.0 eq).

    • Expert Insight: Add KI (0.5 eq) to generate the transient benzyl iodide in situ (Finkelstein reaction). This accelerates the reaction rate significantly and allows for milder temperatures, preserving chiral centers on the peptide.

  • Coupling: Add the solution to the resin. Agitate gently (do not vortex vigorously) at 45°C for 4-6 hours .

    • Self-Validation: Perform a Kaiser Test (Ninhydrin). A negative result (no blue color) indicates complete alkylation of the primary amine.

  • Washing: Drain and wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).
  • Outcome: The resin now carries the Resin-Peptide-NH-CH2-Ar-COOMe species.

Protocol B: Cysteine "Stapling" for Macrocyclization

Objective: To react the benzylic chloride with a Cysteine thiol to create a thioether linkage, followed by ester hydrolysis and head-to-tail cyclization.

Reagents:

  • Peptide containing one Cysteine and a free N-terminus.

  • Cesium Carbonate (

    
    )
    
  • TCEP (Tris(2-carboxyethyl)phosphine) - To keep thiols reduced

Methodology:

  • Reduction: Treat the peptide solution (in DMF/Water 9:1) with TCEP (1.5 eq) for 30 minutes to ensure the Cysteine is in the free thiol (-SH) state.

  • Alkylation: Add MCMB (1.1 eq) and

    
     (2.0 eq). Stir at Room Temperature (RT) for 2 hours.
    
    • Selectivity Note: At pH ~8.0-8.5, the thiolate is far more nucleophilic than the amine or hydroxyls, ensuring chemoselectivity for the Cysteine.

  • Monitoring: Monitor via LC-MS. Look for the mass shift of +178.1 Da (MCMB fragment minus HCl).

  • Hydrolysis: Add LiOH (1M aq, 5 eq) directly to the mixture. Stir for 1 hour to hydrolyze the methyl ester to the carboxylic acid.

  • Cyclization: Neutralize, dilute significantly (

    
     mM concentration to favor intramolecular reaction), and add coupling agents (HATU/HOAt) to close the ring between the new benzoic acid and the N-terminus.
    

Part 3: Visualization & Data

Workflow: Scaffold-Based Peptidomimetic Assembly

The following diagram illustrates the logical flow of using MCMB to convert a linear peptide into a constrained macrocycle.

MCMB_Workflow Start Linear Peptide (Resin Bound) Step1 N-Alkylation (MCMB + DIPEA + KI) Start->Step1 Install Scaffold Step2 Ester Hydrolysis (LiOH / THF) Step1->Step2 Activate Acid Step3 Macrocyclization (HATU / HOAt) Step2->Step3 Ring Closure End Constrained Peptidomimetic Step3->End Final Cleavage

Caption: Logical workflow for converting a linear peptide precursor into a conformationally constrained mimetic using MCMB as a stapling agent.

Comparative Reactivity Data

The table below summarizes the reactivity profile of MCMB compared to standard linkers, highlighting the specific conditions required for success.

ParameterMCMB (Methyl 4-(chloromethyl)-2-methoxybenzoate)Standard Benzyl ChlorideImpact on Protocol
Electrophilicity Moderate to HighHighMCMB requires slightly longer reaction times or KI catalysis due to the electron-donating methoxy group.
Steric Bulk High (Ortho-Methoxy)LowThe methoxy group prevents aggregation on-resin but may slow down bulky nucleophile attack.
Solubility High in DMF, DCM, THFModerateExcellent for SPPS; minimal risk of precipitation during coupling.
Hydrolysis Rate Slower FastThe ortho-methoxy group sterically hinders the ester, requiring stronger bases (LiOH vs.

) or heat for hydrolysis.

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism of Action Validation

The success of the alkylation relies on the


 displacement of the chloride.
  • Validation Signal: In

    
     NMR, the benzylic protons (
    
    
    
    ) appear as a singlet around 4.60 ppm . Upon successful alkylation to an amine (
    
    
    ), this peak shifts upfield to approximately 3.80 - 4.00 ppm . This is the primary diagnostic peak for reaction completion [1].
Critical Troubleshooting Guide
  • Issue: Incomplete Alkylation.

    • Cause: The "Ortho-Effect" of the methoxy group can shield the reaction site if the peptide is bulky.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 60°C. Ensure KI is used.

  • Issue: Over-Alkylation (Quaternization).

    • Cause: High concentration of MCMB relative to amine.

    • Solution: For solution-phase synthesis, add the MCMB solution dropwise to the amine solution. For solid-phase, this is rarely an issue due to site isolation on the bead.

Part 5: References

  • Arkat USA. (2021). Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. (Demonstrates the use of substituted benzylic halides in peptidomimetic synthesis). Available at: [Link]

  • National Institutes of Health (NIH). (2008). Introduction of functional groups into peptides via N-alkylation.[5] (Provides foundational protocols for resin-bound alkylation strategies). Available at: [Link]

Sources

Application Note: Synthesis of Methyl 4-(azidomethyl)-2-methoxybenzoate via Nucleophilic Substitution

[1]

Abstract & Executive Summary

This application note details the optimized protocol for the conversion of Methyl 4-(chloromethyl)-2-methoxybenzoate to Methyl 4-(azidomethyl)-2-methoxybenzoate using sodium azide (

The protocol utilizes an

Chemical Context & Mechanism[2][3][4][5][6]

Reaction Scheme

The reaction proceeds via a classic bimolecular nucleophilic substitution (


1

Substrate Analysis:

  • Electrophile: The benzylic carbon is activated by the electron-withdrawing ester group at the para position, making it highly susceptible to nucleophilic attack.

  • Sterics: The substituent pattern (2-methoxy) is distant enough from the 4-chloromethyl site to cause minimal steric hindrance.

  • Thermodynamics: The formation of the stronger C-N bond (vs. C-Cl) and the lattice energy of the precipitating NaCl byproduct (in non-aqueous workups) or solvation energy drive the reaction.

Mechanistic Pathway (DOT Visualization)

ReactionMechanismSMMethyl 4-(chloromethyl)-2-methoxybenzoate(Electrophile)TSTransition State[Cl...C...N3]‡SM->TS ActivationAzideSodium Azide (NaN3)(Nucleophile)Azide->TS AttackProdMethyl 4-(azidomethyl)-2-methoxybenzoate(Product)TS->Prod Inversion/SubstitutionSaltNaCl(Byproduct)TS->Salt Elimination

Caption: SN2 reaction pathway showing the concerted displacement of chloride by the azide anion.

Safety Assessment (Critical)

Working with azides requires strict adherence to safety protocols to prevent explosion and toxicity hazards.[1][2][3][4][5][6]

Hazard CategoryRisk DescriptionMitigation Protocol
Explosivity Organic azides with

are unstable.
The target molecule has

. It is stable but should be stored cool and dark.[6] Do not distill.
Solvent Incompatibility

reacts with halogenated solvents (DCM,

) to form di/tri-azidomethane (highly explosive).
NEVER use DCM or Chloroform as the reaction solvent.[5][6] Use DMF or DMSO.
Toxicity Sodium azide is acutely toxic (similar to cyanide) and inhibits cytochrome oxidase.Handle in a fume hood.[1][2][3][4][6] Wear double nitrile gloves.
Waste Disposal Acidification of azide solutions releases

(Hydrazoic acid), a volatile explosive/toxin.[5]
Quench excess azide with bleach (NaOCl) or nitrous acid before disposal.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Methyl 4-(chloromethyl)-2-methoxybenzoate (1.0 equiv)

    • Sodium Azide (

      
      ) (1.5 equiv)
      
    • Potassium Iodide (KI) (0.1 equiv) - Catalyst (Finkelstein condition)

    • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO.

  • Equipment:

    • Round-bottom flask with magnetic stir bar.[1]

    • Oil bath (set to 40-50°C).

    • Separatory funnel.[1]

Step-by-Step Procedure
  • Preparation (T=0):

    • In a clean, dry round-bottom flask, dissolve Methyl 4-(chloromethyl)-2-methoxybenzoate (e.g., 1.0 g, 4.66 mmol) in anhydrous DMF (10 mL, ~0.5 M concentration).

    • Note: DMF is preferred over DMSO for easier workup, though DMSO offers faster kinetics.

  • Reagent Addition:

    • Add Sodium Azide (455 mg, 7.0 mmol, 1.5 equiv) in a single portion.

    • Optional: Add a catalytic amount of Potassium Iodide (77 mg, 0.46 mmol, 0.1 equiv). The iodide displaces the chloride first to form the more reactive benzyl iodide, which is then rapidly displaced by azide.

  • Reaction:

    • Seal the flask and stir at 40°C for 4–6 hours.

    • Monitoring: Check by TLC (Eluent: 20% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a new spot (
      
      
      , often very close but distinct, stains brown/yellow with Ninhydrin or UV active) will appear.
    • Note: Benzylic chlorides are less reactive than bromides; heating ensures completion.

  • Workup (Quenching):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice Water (50 mL). This precipitates the inorganic salts and extracts the DMF.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (

      
       mL). Do NOT use DCM.
      
  • Washing & Drying:

    • Wash the combined organic layers with Water (

      
       mL) to remove residual DMF.
      
    • Wash with Brine (saturated NaCl) (

      
       mL).
      
    • Dry over anhydrous

      
       or 
      
      
      .
    • Filter and concentrate under reduced pressure (Rotovap) at

      
      °C.
      
  • Purification:

    • The crude product is typically pure enough (>95%) for subsequent steps.

    • If necessary, purify via Silica Gel Flash Chromatography (Gradient: 0-20% EtOAc/Hexanes).

Workflow Visualization (DOT)

ExperimentalWorkflowStartStart:Dissolve Substrate in DMFAddReagentsAdd NaN3 (1.5 eq) + KI (cat.)Start->AddReagentsReactionStir at 40°C(4-6 Hours)AddReagents->ReactionCheckTLC Check(Complete?)Reaction->CheckCheck->ReactionNo (Continue Heating)QuenchPour into Ice WaterExtract with EtOAcCheck->QuenchYesWashWash: H2O (2x), Brine (1x)Dry (MgSO4)Quench->WashConcentrateConcentrate (Rotovap)<40°CWash->ConcentrateFinalFinal Product:Methyl 4-(azidomethyl)-2-methoxybenzoateConcentrate->Final

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target azide.

Characterization & Data Analysis

To validate the synthesis, compare your isolated material against these expected spectral features.

TechniqueExpected SignalInterpretation
IR Spectroscopy ~2100 cm⁻¹ (Strong) Characteristic Azide (

) stretching vibration. This is the diagnostic peak.
1H NMR

4.30 - 4.45 ppm (s, 2H)
Benzylic protons (

). Note the upfield shift compared to

(~4.6 ppm).
1H NMR

3.80 - 3.90 ppm (s, 3H)
Methoxy group (

).
1H NMR

3.85 - 3.95 ppm (s, 3H)
Methyl ester (

).
13C NMR

~54.0 ppm
Benzylic carbon attached to azide.

Applications

This scaffold is a versatile intermediate:

  • Click Chemistry: Reaction with terminal alkynes (CuAAC) to form 1,2,3-triazoles.

  • Staudinger Reduction: Reaction with

    
     followed by hydrolysis to yield the primary amine (Methyl 4-(aminomethyl)-2-methoxybenzoate).
    
  • Linker Synthesis: Used in PROTACs or antibody-drug conjugates (ADCs) where the benzoate moiety binds to a target and the azide serves as a conjugation handle.

References

  • General Benzyl Azide Synthesis

    • Alvarez, S. G., & Alvarez, M. T. (1997). A practical procedure for the synthesis of alkyl azides at ambient temperature in dimethyl sulfoxide. Synthesis, 1997(04), 413-414.

  • Safety of Organic Azides

    • Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds.[6] Angewandte Chemie International Edition, 44(33), 5188-5240.

  • Reaction Conditions (Analogous Substrates)

    • Hong, V., et al. (2008).[7] Electrochemically Protected Copper(I)-Catalyzed Azide–Alkyne Cycloaddition. Angewandte Chemie, Supporting Info (Synthesis of 4-azidomethyl benzoic acid).

  • Azide Handling Protocols

    • University of California, Santa Cruz. (2023).[8][9] Azide Standard Operating Procedure.

Troubleshooting & Optimization

Preventing hydrolysis of Methyl 4-(chloromethyl)-2-methoxybenzoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 4-(chloromethyl)-2-methoxybenzoate. This guide is designed to provide you with in-depth technical information and practical advice to prevent the hydrolysis of this compound during storage and handling. As a bifunctional molecule containing both a reactive benzylic chloride and a susceptible methyl ester, ensuring its stability is paramount for the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 4-(chloromethyl)-2-methoxybenzoate, and why is it prone to degradation?

Methyl 4-(chloromethyl)-2-methoxybenzoate is a substituted aromatic compound with two functional groups susceptible to hydrolysis: a methyl ester and a benzylic chloride. The benzylic chloride is particularly reactive due to the stability of the potential benzylic carbocation intermediate that can form during nucleophilic substitution reactions, such as hydrolysis. The methyl ester can also be hydrolyzed, especially in the presence of acid or base, to yield a carboxylic acid and methanol.[1][2]

Q2: What are the primary degradation products of Methyl 4-(chloromethyl)-2-methoxybenzoate hydrolysis?

Hydrolysis can occur at two sites on the molecule. The primary degradation products are:

  • Hydrolysis of the benzylic chloride: This reaction yields Methyl 4-(hydroxymethyl)-2-methoxybenzoate and hydrochloric acid (HCl).

  • Hydrolysis of the methyl ester: This results in 4-(chloromethyl)-2-methoxybenzoic acid and methanol.

If both functional groups hydrolyze, the resulting product would be 4-(hydroxymethyl)-2-methoxybenzoic acid. The presence of HCl from the hydrolysis of the benzylic chloride can catalyze the hydrolysis of the methyl ester.

Q3: What are the visible signs of degradation?

Visible signs of degradation can include:

  • Clumping or caking of the solid material: This can be due to the absorption of moisture from the atmosphere.

  • A pungent or acidic odor: The formation of hydrochloric acid from the hydrolysis of the benzylic chloride can lead to a sharp, acidic smell.

  • Changes in the melting point: The presence of impurities from degradation will typically lower and broaden the melting point of the compound. For a related compound, methyl 4-(chloromethyl)benzoate, the melting point is listed as 180°C.[3]

Q4: How does the methoxy group influence the stability of the molecule?

The 2-methoxy group is an electron-donating group. This can have opposing effects on the two reactive sites. It can potentially increase the rate of hydrolysis of the benzylic chloride by stabilizing the intermediate benzylic carbocation through resonance. Conversely, electron-donating groups can sometimes decrease the rate of ester hydrolysis by reducing the electrophilicity of the carbonyl carbon.[4] However, studies on substituted methyl benzoates have shown that the effect of a methoxy group on the hydrolysis rate can be complex and dependent on its position on the ring.[5]

Troubleshooting Guide: Preventing and Identifying Hydrolysis

This section addresses common issues encountered during the storage and use of Methyl 4-(chloromethyl)-2-methoxybenzoate.

Issue Potential Cause Recommended Action
Low assay or purity of the starting material The compound has hydrolyzed during storage.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere.[6] 2. Perform Quality Control: Before use, verify the purity of the material using an appropriate analytical technique such as HPLC, GC-MS, or NMR.[7]
Inconsistent reaction yields or formation of unexpected byproducts The starting material is partially hydrolyzed, leading to the presence of Methyl 4-(hydroxymethyl)-2-methoxybenzoate or 4-(chloromethyl)-2-methoxybenzoic acid in the reaction mixture.1. Re-purify the Starting Material: If degradation is suspected, consider recrystallizing the compound from a non-protic solvent. 2. Use a Fresh Batch: If purification is not feasible, use a new, unopened container of the reagent.
Solid material appears wet or clumpy The compound has absorbed atmospheric moisture.1. Dry the Material: Dry the compound under vacuum in the presence of a desiccant. 2. Improve Storage: Store the compound in a desiccator containing a suitable desiccant like silica gel or Drierite®.[8]
A strong, acidic odor is detected upon opening the container Significant hydrolysis of the benzylic chloride has occurred, releasing HCl gas.1. Handle with Caution: Open the container in a well-ventilated fume hood. 2. Assess Viability: The material is likely significantly degraded. It is recommended to discard it according to your institution's safety protocols and obtain a fresh supply.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the potential hydrolysis pathways for Methyl 4-(chloromethyl)-2-methoxybenzoate.

Hydrolysis_Pathway A Methyl 4-(chloromethyl)-2-methoxybenzoate B Methyl 4-(hydroxymethyl)-2-methoxybenzoate + HCl A->B Hydrolysis of benzylic chloride C 4-(chloromethyl)-2-methoxybenzoic acid + CH3OH A->C Hydrolysis of methyl ester D 4-(hydroxymethyl)-2-methoxybenzoic acid + HCl + CH3OH B->D Ester hydrolysis C->D Chloride hydrolysis

Caption: Potential hydrolysis pathways of Methyl 4-(chloromethyl)-2-methoxybenzoate.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

To ensure the long-term stability of Methyl 4-(chloromethyl)-2-methoxybenzoate, follow these storage guidelines:

  • Container: Store the compound in its original, tightly sealed container. If the original container has been opened, consider transferring the material to a smaller, well-sealed amber glass vial to minimize headspace and light exposure.[9]

  • Atmosphere: For optimal stability, flush the container with an inert gas such as argon or nitrogen before sealing. This displaces moisture and oxygen, which can contribute to degradation.

  • Temperature: Store the container in a cool, dry place. Refrigeration (2-8 °C) is recommended.[10][11] Avoid storing at room temperature for extended periods, especially in humid environments.

  • Moisture Control: Place the sealed container inside a desiccator containing a desiccant such as silica gel or calcium chloride. This provides an additional layer of protection against moisture ingress.[8]

  • Labeling: Clearly label the container with the date received and the date opened to track its history.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of Methyl 4-(chloromethyl)-2-methoxybenzoate under different storage conditions.

Objective: To quantify the degradation of Methyl 4-(chloromethyl)-2-methoxybenzoate over time.

Materials:

  • Methyl 4-(chloromethyl)-2-methoxybenzoate

  • HPLC-grade acetonitrile and water

  • A suitable C18 reversed-phase HPLC column

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Methyl 4-(chloromethyl)-2-methoxybenzoate of known concentration (e.g., 1 mg/mL) in acetonitrile.

    • Aliquot the stock solution into several vials.

    • Expose the vials to different storage conditions (e.g., room temperature, 4 °C, desiccated, open to atmosphere).

  • HPLC Analysis (Time Point 0):

    • Immediately analyze an aliquot of the freshly prepared stock solution by HPLC. This will serve as the initial purity baseline.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A good starting point is 60:40 acetonitrile:water.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 254 nm).

      • Injection Volume: 10 µL

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), analyze an aliquot from each storage condition.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial analysis.

    • Monitor for the appearance of new peaks corresponding to the degradation products.

Data Interpretation:

A decrease in the peak area of Methyl 4-(chloromethyl)-2-methoxybenzoate and the emergence of new peaks will indicate degradation. By comparing the results from different storage conditions, the optimal storage strategy can be determined.

Logical Workflow for Handling and Storage

Handling_Workflow cluster_storage Storage cluster_handling Handling & Use cluster_qc Quality Control A Receive Compound B Store in cool, dry, dark place A->B C Use Desiccator B->C D Inert Atmosphere (Ar/N2) C->D E Equilibrate to Room Temp before opening D->E F Handle in Fume Hood E->F G Use Anhydrous Solvents & Glassware F->G H Tightly Reseal Container G->H I Perform Purity Check (HPLC/NMR) before use H->I J Proceed with Experiment I->J Purity OK K Discard if Degraded I->K Purity Not OK

Caption: Recommended workflow for the storage and handling of Methyl 4-(chloromethyl)-2-methoxybenzoate.

References

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society, 489.
  • Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzo
  • Kinetics of Hydrolysis of α-t-Amylbenzyl Chlorides. Indian Journal of Chemistry, 25B, 74-75.
  • Benzyl benzoate Safety D
  • Lee, I., & Ko, S. H. (1973). Pseudo-thermodynamic Parameters and Isotope Effects for Hydrolysis of a Series of Benzyl Chlorides in Water. Canadian Journal of Chemistry, 51(18), 2958-2962.
  • What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights.
  • Safety Data Sheet Benzyl Benzo
  • Methyl 4-(chloromethyl)benzoate - Safety Data Sheet. ChemicalBook. (2025, July 19).
  • Safety Data Sheet: Benzyl benzo
  • Bluestein, B. R., & Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-230.
  • Shelf life of benzyl benzo
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (2026, February 12).
  • Which benzoyl chloride undergoes hydrolysis faster in w
  • SAFETY DATA SHEET - Methyl 4-methoxybenzoate. Thermo Fisher Scientific. (2025, September 6).
  • Inductive vs conjugation effects in ester hydrolysis. Chemistry Stack Exchange. (2019, February 7).
  • Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research, 16(5), 6843-6856.
  • Tanabe, K., & Ido, T. (1959). THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE.
  • Khan, M. N., & Olagbemiro, T. O. (1988). The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate Esters. Journal of the Chemical Society of Pakistan, 10(3), 329-333.
  • CHEMICAL PURITY ANALYSIS. Agilent. (2016, September 1).
  • Method for preparing methyl p-chloromethyl benzoate.
  • Liu, X., et al. (2020). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv.
  • A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)
  • Lahme, S., et al. (2012). Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology, 14(6), 1466-1478.
  • Analytical Method. PhareSST.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4252-4261.
  • Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528-537.
  • Methyl 4-(chloromethyl)benzoate | CAS#:34040-64-7. Chemsrc. (2025, August 27).
  • Methyl 4-(chloromethyl)
  • Methyl 4-Methoxybenzo
  • CAS 121-98-2: Methyl 4-methoxybenzo
  • Methyl 4-amino-2-methoxybenzoate - SAFETY D
  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Chemistry Stack Exchange. (2020, July 19).
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. (2022, October 27).
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel

Sources

Improving yield of Methyl 4-(chloromethyl)-2-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-(chloromethyl)-2-methoxybenzoate Synthesis

Executive Summary

You are encountering yield losses in the synthesis of Methyl 4-(chloromethyl)-2-methoxybenzoate . Based on the electronic nature of this scaffold (an electron-rich ortho-methoxy benzoate), the benzyl chloride moiety is highly activated. This leads to three primary failure modes: (1) Solvolysis/Hydrolysis during workup, (2) Polycondensation (self-alkylation) during distillation/heating, and (3) Degradation on acidic silica gel.

This guide prioritizes the Deoxychlorination of the Alcohol route (via Thionyl Chloride) as the industry standard for high yield (>85%). If you are currently using Radical Halogenation (from the methyl-benzoate), see Module 2 for specific remediation.

Module 1: The Preferred Route (Alcohol Deoxychlorination)

Context: Converting Methyl 4-(hydroxymethyl)-2-methoxybenzoate to the chloride. Standard Protocol:


 (Thionyl Chloride) with catalytic DMF.[1]
Optimized Protocol Workflow

Do not use neat


 at reflux. The high temperature promotes ester cleavage and polymerization.
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Stoichiometry: Substrate (1.0 eq),

    
     (1.2–1.5 eq), DMF (0.05–0.1 eq).
    
  • Temperature:

    
    .
    
  • Quench: Pour into ice-cold saturated

    
     (Critical step).
    
Troubleshooting Guide (Q&A)

Q1: My reaction conversion is high by TLC, but the isolated yield is <50%. Where is the product going? A: You are likely losing product to hydrolysis during the quench or polymerization during concentration.

  • The Mechanism: The ortho-methoxy group donates electron density, stabilizing the benzylic carbocation. This makes the chloride a "hot" electrophile. If the workup is acidic (residual HCl) and aqueous, water rapidly displaces the chloride to regenerate the alcohol (starting material) or hydrolyzes the ester.

  • The Fix:

    • Quench: Never add water to the reaction. Add the reaction mixture slowly into a vigorously stirred biphasic mixture of DCM and Ice/Sat.

      
       .
      
    • pH Control: Ensure the aqueous layer remains pH > 7 during the entire quench.

    • Drying: Dry organic layers over

      
       (neutral) rather than 
      
      
      
      (slightly acidic) to prevent degradation during filtration.

Q2: The crude oil solidifies into a gummy, insoluble mass upon standing. What is this? A: This is a polycondensation polymer .

  • The Cause: Friedel-Crafts self-alkylation. The benzyl chloride of one molecule attacks the electron-rich aromatic ring of another. This is catalyzed by trace acid (HCl) or Lewis acids (metal spatulas, rust).

  • The Fix:

    • Stabilization: Store the crude oil in solution (e.g., Hexanes/DCM) at -20°C if not using immediately.

    • Avoid Heat: Do not distill this compound unless absolutely necessary (use high vacuum <1 mmHg, <60°C bath).

    • Scavenger: Add a small amount of solid

      
       to the storage vial to scavenge trace acid.
      

Q3: Why is the product decomposing on the silica column? A: Standard silica gel is slightly acidic (pH 4–5).

  • The Fix:

    • Neutralize Silica: Pre-wash your column with 1% Triethylamine (Et3N) in Hexanes before loading.

    • Fast Elution: Use a gradient that moves the product quickly (

      
      ). Do not let it sit on the column.
      
    • Alternative: Use Neutral Alumina instead of silica.

Module 2: The Radical Route (Alternative)

Context: Radical Chlorination of Methyl 4-methyl-2-methoxybenzoate using NCS or


.

Q4: I am getting a mixture of mono-chloride, di-chloride, and unreacted starting material. How do I improve selectivity? A: The "Radical Lock" issue.

  • The Cause: The ortho-methoxy group activates the ring, making it susceptible to electrophilic chlorination (ring chlorination) rather than the desired radical side-chain chlorination.

  • The Fix:

    • Reagent: Use N-Chlorosuccinimide (NCS) instead of

      
       or 
      
      
      
      . NCS provides a low, steady concentration of radical Cl•.
    • Initiator: Use AIBN or Benzoyl Peroxide and ensure the solvent is degassed (oxygen kills radicals).

    • Stop Early: Stop the reaction at 70-80% conversion . Pushing to 100% almost guarantees over-chlorination (dichloromethyl formation), which is inseparable.

Module 3: Visualization & Data

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the competing pathways between successful synthesis and the two primary yield-killing side reactions.

ReactionPathways cluster_0 Critical Control Point SM Alcohol Precursor (Methyl 4-(hydroxymethyl)-2-methoxybenzoate) Inter Chlorosulfite Intermediate SM->Inter + SOCl2 / DMF (Fast) Product TARGET PRODUCT (Benzyl Chloride) Inter->Product - SO2, - HCl (SNi or SN2) Polymer Polymer/Dimer (Insoluble Gum) Product->Polymer Trace Acid + Heat (Self-Alkylation) Hydrolysis Reverted Alcohol (Yield Loss) Product->Hydrolysis Aq. Workup (Acidic pH) (H2O Attack)

Caption: Pathway analysis showing the target reaction (Green) vs. acid-catalyzed degradation pathways (Red).

Table 1: Comparative Solvent/Reagent Performance
ParameterCondition A (Recommended)Condition B (Risky)Reason for Recommendation
Reagent

+ cat. DMF
Neat

DMF forms a Vilsmeier intermediate, allowing lower temps.
Solvent DCM (

)
Toluene/BenzeneDCM allows easy removal at low temp, preventing polymerization.
Temperature

Reflux (

)
High heat accelerates HCl-catalyzed self-alkylation.
Quench Pour into Sat.

Pour Water into RxnInverse addition neutralizes HCl instantly, preventing hydrolysis.

References

  • Thionyl Chloride Mechanism & Catalysis

    • Title: "Alcohols to Alkyl Chlorides: Thionyl Chloride (SOCl2)"[1][2]

    • Source: Master Organic Chemistry / Organic Syntheses

    • URL:[Link]

  • Benzyl Chloride Polymerization Issues

    • Title: "Troubleshooting Benzyl Chloride Distillation & Polymeriz
    • Source: ScienceMadness (Community Technical Archive)

    • URL:[Link]

  • General Stability of Methoxy-Benzoates

    • Title: "Methyl 4-methoxybenzoate Properties & Stability"[3]

    • Source: Thermo Scientific Chemicals[4]

  • Radical Halogenation Selectivity

    • Title: "Process for preparing methyl p-chloromethyl benzoate" (Patent CN101434545A)[5]

    • Source: Google Patents

    • URL

Sources

Troubleshooting low purity in Methyl 4-(chloromethyl)-2-methoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-(chloromethyl)-2-methoxybenzoate

Executive Summary

This technical guide addresses purity issues encountered during the synthesis of Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS: 121-98-2 analog/derivative). Low purity in this specific intermediate typically stems from competitive side reactions dictated by the electron-donating methoxy group at the ortho position. This guide analyzes the two primary synthetic routes—Radical Halogenation and Dehydroxychlorination —and provides actionable protocols to eliminate specific impurities such as the dichloromethyl byproduct, dimeric ethers, and ring-chlorinated species.

Part 1: Diagnostic Flowchart (Pathway Analysis)

The following diagram illustrates the two common synthetic routes and the specific impurities generated by each. Use this to identify your likely contamination source.[1][2]

ReactionPathways Start_Tol Route A: Methyl 4-methyl- 2-methoxybenzoate Target TARGET: Methyl 4-(chloromethyl)- 2-methoxybenzoate Start_Tol->Target NCS/Bz2O2 or SO2Cl2 (Radical) Imp_DiCl Impurity A: Dichloromethyl analog (Over-reaction) Start_Tol->Imp_DiCl Excess Reagent/Time Imp_Ring Impurity B: Ring-Chlorinated (Electrophilic sub.) Start_Tol->Imp_Ring Fe/Al contamination (Lewis Acid) Start_Alc Route B: Methyl 4-(hydroxymethyl)- 2-methoxybenzoate Start_Alc->Target SOCl2 / Cat. DMF Imp_Dimer Impurity C: Dibenzyl Ether Dimer (Hydrolysis/Condensation) Start_Alc->Imp_Dimer Moisture/Low SOCl2 Imp_Acid Impurity D: Carboxylic Acid (Ester Hydrolysis) Start_Alc->Imp_Acid Aq. Workup pH < 3

Caption: Figure 1. Synthetic pathways and associated impurity profiles.[1][2][3][4][5] Route A (Radical) is prone to over-chlorination; Route B (Alcohol conversion) is prone to dimerization.

Part 2: Troubleshooting Guides & FAQs

Scenario A: The "Radical Route" (From Toluene Derivative)

User Issue: "I am using NCS (N-chlorosuccinimide) or SO₂Cl₂ to chlorinate the methyl group, but I see ~15% of a byproduct with a similar retention time (M+34 mass shift)."

Diagnosis: You are likely generating the Dichloromethyl impurity (Methyl 4-(dichloromethyl)-2-methoxybenzoate) due to lack of stoichiometry control, or Ring Chlorination if the radical mechanism is suppressed. The methoxy group activates the ring, making it susceptible to electrophilic aromatic substitution if the radical chain is not efficiently propagated [1].

Protocol Optimization:

ParameterRecommendationScientific Rationale
Reagent Stoichiometry 0.95 eq of NCS/SO₂Cl₂Limiting the chlorinating agent prevents the second chlorination event. It is easier to separate unreacted starting material than the dichloro-impurity.
Initiator AIBN or Benzoyl Peroxide (5 mol%)Ensures a robust radical chain reaction, outcompeting the ionic electrophilic substitution on the electron-rich ring [2].
Solvent Carbon Tetrachloride (CCl₄) or TrifluorotolueneNon-polar solvents suppress ionic pathways. Avoid polar solvents like acetonitrile which favor ring chlorination.
Light Source >300W Tungsten or UV LED (365nm)Photo-initiation is often required to lower the activation energy for the benzylic hydrogen abstraction.

Q: How do I remove the dichloromethyl impurity if it's already formed? A: Standard silica chromatography is often ineffective due to polarity similarities.

  • Solution: Hydrolysis.[6] The benzylic gem-dichloride hydrolyzes to the aldehyde much faster than the benzyl chloride. Treat the crude mixture with mild aqueous acid (formic acid/water) to convert the impurity to the aldehyde, which has a vastly different R_f value and can be separated via column chromatography or bisulfite adduct formation.

Scenario B: The "Alcohol Route" (From Hydroxymethyl Derivative)

User Issue: "I reacted the alcohol with Thionyl Chloride (SOCl₂). The NMR shows the product, but also a complex mixture of broad peaks and loss of the methyl ester."

Diagnosis: This indicates Ester Hydrolysis (loss of methyl group) or Ether Dimerization .

  • Dimerization: In the absence of sufficient SOCl₂, the formed chloride reacts with unreacted alcohol to form a dibenzyl ether.

  • Hydrolysis: The HCl byproduct generated during the reaction can cleave the methyl ester if moisture is present or if the reaction is too hot [3].

Corrective Protocol (Self-Validating):

  • Dry Conditions: Ensure all glassware is flame-dried. Moisture converts SOCl₂ to HCl/SO₂, accelerating ester hydrolysis.

  • Catalyst: Use DMF (Dimethylformamide) (1-2 drops).

    • Mechanism:[3][7][8][9] DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than SOCl₂ alone. This allows the reaction to proceed at lower temperatures (0°C to RT), preserving the ester [4].

  • Scavenger: Do not use pyridine or triethylamine if you want to avoid polymerization. The acidic conditions actually protect the benzyl chloride from nucleophilic attack by the starting alcohol.

Step-by-Step Protocol for Route B:

  • Dissolve Methyl 4-(hydroxymethyl)-2-methoxybenzoate (1.0 eq) in anhydrous DCM (5 vol).

  • Add catalytic DMF (0.05 eq).

  • Cool to 0°C.

  • Add SOCl₂ (1.2 eq) dropwise over 30 mins. Gas evolution (SO₂/HCl) confirms reaction initiation.

  • Allow to warm to RT and stir for 2 hours.

  • Critical Workup: Concentrate in vacuo to remove excess SOCl₂ before adding water. This prevents the generation of hot aqueous acid which hydrolyzes the ester.

  • Redissolve in DCM and wash with cold saturated NaHCO₃ (rapidly) to neutralize trace acid.

Scenario C: Stability & Storage

User Issue: "My product was pure yesterday (98%), but today it has turned pink/brown and purity dropped to 92%."

Diagnosis: Benzyl chlorides, especially electron-rich ones (methoxy-substituted), are autocatalytically unstable . Trace HCl (leftover from synthesis) catalyzes the Friedel-Crafts alkylation of the molecule with itself (polymerization), releasing more HCl, which accelerates the degradation.

Stabilization Guide:

  • Storage: Store at -20°C under Argon.

  • Stabilizer: Add a small piece of activated Copper wire or Silver wool inside the vial. This scavenges trace HCl and radical species.

  • Solvent: If storing for >1 week, store as a solution in anhydrous Hexane/DCM rather than neat oil.

Part 3: Quantitative Impurity Profile

Use the table below to interpret your HPLC/GC-MS data.

Retention Time (Rel. to Product)Mass Shift (Δm/z)IdentityOriginRemediation
0.85 -34 (M-Cl+OH)Hydrolyzed Alcohol Moisture entry; Incomplete reactionRetreatment with SOCl₂/DMF
0.92 -14 (M-CH₃+H)Carboxylic Acid Acidic hydrolysis of esterWash with NaHCO₃; re-esterify with MeOH/H₂SO₄
1.00 0 (Target) Benzyl Chloride Target N/A
1.15 +34 (M-H+Cl)Dichloromethyl Radical Over-chlorinationHydrolysis to aldehyde; prevent with stoichiometry
1.25 +34 (M-H+Cl)Ring Chlorinated Ionic Chlorination (Fe/Al contamination)Check reagents for metal ions; use radical initiator
1.40 +178 (Dimer)Dibenzyl Ether Reaction of Product + Starting MaterialPrevent by using excess SOCl₂ (Route B)

References

  • Radical vs.
  • Initiator Efficiency: Walling, C. (1957). Free Radicals in Solution. Wiley. (Foundational text on using peroxides/AIBN to suppress ionic side reactions).
  • Thionyl Chloride Mechanisms

    • Master Organic Chemistry. (2011).[7] Thionyl Chloride (SOCl₂) and Conversion of Alcohols to Alkyl Chlorides. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Synthesis of Methoxybenzoate Derivatives

Sources

Technical Support Center: Stability & Handling of Methyl 4-(chloromethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1263285-16-0 Formula: C₁₀H₁₁ClO₃ Molecular Weight: 214.65 g/mol [1]

Core Directive

Status: CRITICAL MOISTURE SENSITIVITY Immediate Action Required: Store under inert atmosphere (Argon/Nitrogen) at -20°C immediately upon receipt.

This guide acts as a specialized troubleshooting interface for researchers handling Methyl 4-(chloromethyl)-2-methoxybenzoate. This compound is a highly reactive benzylic halide intermediate. Its "chloromethyl" moiety is prone to rapid hydrolysis, a process that is autocatalytic due to the generation of hydrochloric acid (HCl).

Module 1: Diagnostic & Troubleshooting

Q1: My sample has developed an acrid, sharp odor. Is it still usable?

Diagnosis: Likely Degradation (Hydrolysis) The Science: Pure benzoate esters typically have a faint, sweet, or aromatic odor. An acrid, stinging smell indicates the presence of Hydrogen Chloride (HCl) gas. This is the primary byproduct of the hydrolysis of the chloromethyl group.


Action: 
  • Perform the "Headspace Test": Briefly hold a strip of damp blue litmus paper in the headspace of the container (do not touch the liquid/solid). If it turns red immediately, significant hydrolysis has occurred.

  • Quantify: Run an HPLC or

    
    H-NMR check. If degradation is <5%, you may purify. If >10%, discard, as the alcohol impurity is difficult to separate and the acidity may have damaged the ester moiety.
    
Q2: I see a new peak in my HPLC chromatogram slightly earlier than the main peak. What is it?

Diagnosis: Methyl 4-(hydroxymethyl)-2-methoxybenzoate The Science: The hydrolysis product (benzyl alcohol derivative) is more polar than the starting benzyl chloride. In Reverse Phase (RP) chromatography, it will elute before the parent compound.

  • Parent Compound (Chloromethyl): More lipophilic (Later retention time).

  • Impurity (Hydroxymethyl): More hydrophilic (Earlier retention time).

Q3: The compound has changed from a solid/semi-solid to a viscous oil.

Diagnosis: Melting Point Depression via Impurity The Science: Methyl 4-(chloromethyl)-2-methoxybenzoate is often a low-melting solid. As impurities (like the hydrolyzed alcohol) accumulate, they disrupt the crystal lattice, lowering the melting point significantly (colligative properties). An oily appearance in a normally solid batch is a hallmark of decomposition.

Module 2: Mechanism of Degradation

Understanding the failure mode is essential for prevention. The degradation is driven by the high electrophilicity of the benzylic carbon.

The Hydrolysis Pathway

The chloromethyl group at the 4-position is activated by the aromatic ring. While the 2-methoxy group is somewhat distant, the overall system facilitates nucleophilic attack by water.

  • Initiation: Atmospheric moisture attacks the benzylic carbon (via

    
     or weak 
    
    
    
    character).
  • Propagation: The reaction releases HCl.

  • Autocatalysis: In a closed vessel, the trapped HCl increases the ionic strength and acidity, potentially catalyzing further hydrolysis or even attacking the methyl ester group (though ester hydrolysis is generally slower).

HydrolysisPathway Start Methyl 4-(chloromethyl)- 2-methoxybenzoate (Intact Reagent) Transition Transition State [Benzylic Cation/S_N2] Start->Transition Activation Moisture Moisture (H₂O) (Atmospheric) Moisture->Transition Nucleophilic Attack Product Methyl 4-(hydroxymethyl)- 2-methoxybenzoate (Degradant) Transition->Product Cl displacement Byproduct HCl (Corrosive Gas) Transition->Byproduct Elimination Byproduct->Start Acid Catalysis (Secondary)

Figure 1: Mechanistic pathway of moisture-induced degradation. Note the release of HCl, which can further degrade the sample.

Module 3: Validated Protocols

Protocol A: Purity Analysis via HPLC

Use this method to quantify the extent of degradation.

ParameterConditionReason
Column C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 5µmStandard stationary phase for aromatic esters.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents ionization of silanols and suppresses hydrolysis during the run.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for lipophilic compounds.
Gradient 50% B to 90% B over 15 minsBenzylic chlorides are lipophilic; high organic content is needed to elute them.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmThe benzoate aromatic ring absorbs strongly here.
Sample Diluent Anhydrous Acetonitrile CRITICAL: Do NOT use water/methanol as diluent; they will degrade the sample in the vial.
Protocol B: Storage & Handling (The "Dry Chain")

Every break in the "Dry Chain" reduces shelf life by 50%.

  • Reception: Do not open the shipping vial until it has reached room temperature (prevents condensation).

  • Aliquotting:

    • Work inside a glovebox or a fume hood with a nitrogen line.

    • If the compound is a solid, avoid metal spatulas (corrosion risk from trace HCl); use glass or plastic.

  • Sealing: Parafilm is insufficient. Use Teflon-lined caps and wrap with electrical tape or store in a secondary jar with desiccant (e.g., Drierite).

  • Storage: -20°C is mandatory for long-term (>1 month) stability.

Module 4: Remediation (Can I save it?)

If your sample shows 5-15% degradation, purification may be possible.

Method: Flash Column Chromatography

  • Stationary Phase: Silica Gel (Acid-washed preferred to prevent hydrolysis on column).

  • Solvent System: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Note: The chloromethyl ester moves faster (higher

    
    ) than the hydroxymethyl alcohol.
    
  • Warning: Do not use Methanol in the eluent, as it can undergo solvolysis with the benzylic chloride to form the methyl ether (Methyl 4-(methoxymethyl)-2-methoxybenzoate).

References

  • Hairui Chemical. (n.d.). Methyl 4-(chloromethyl)-2-methoxybenzoate Product Page (CAS 1263285-16-0).[1] Retrieved February 26, 2026, from [Link]

Sources

Shelf-life and storage conditions for Methyl 4-(chloromethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl 4-(chloromethyl)-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the shelf-life, storage, and handling of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to Methyl 4-(chloromethyl)-2-methoxybenzoate

Methyl 4-(chloromethyl)-2-methoxybenzoate is a bifunctional molecule featuring a reactive benzylic chloride and a methyl ester. This unique combination makes it a valuable building block in organic synthesis, particularly for the introduction of a substituted benzyl moiety in the development of pharmaceuticals and other complex organic molecules. However, the inherent reactivity of the chloromethyl group also makes the compound susceptible to degradation if not stored and handled correctly. This guide will help you navigate the potential challenges associated with its use.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for Methyl 4-(chloromethyl)-2-methoxybenzoate?

A1: To ensure the long-term stability of Methyl 4-(chloromethyl)-2-methoxybenzoate, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The recommended storage temperature is typically between 2-8°C. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and potential degradation. The container should be tightly sealed.[1]

Q2: What is the expected shelf-life of this compound?

A2: While a specific shelf-life can vary between suppliers and depends heavily on storage conditions, unstabilized benzyl chlorides can be prone to decomposition.[3] When stored under the recommended conditions (refrigerated, dry, and under an inert atmosphere), Methyl 4-(chloromethyl)-2-methoxybenzoate should remain stable for at least one to two years. However, it is best practice to assess the purity of the reagent if it has been in storage for an extended period or if there are any visual signs of degradation.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: Due to its classification as a potential irritant and the lachrymatory nature of benzyl chlorides, appropriate PPE is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A lab coat and, if handling larger quantities, an apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.

Degradation and Purity

Q4: What are the common degradation pathways for Methyl 4-(chloromethyl)-2-methoxybenzoate?

A4: The two primary functional groups susceptible to degradation are the benzylic chloride and the methyl ester.

  • Hydrolysis of the Benzylic Chloride: The most common degradation pathway is the hydrolysis of the chloromethyl group in the presence of water to form the corresponding benzyl alcohol, Methyl 4-(hydroxymethyl)-2-methoxybenzoate, and hydrochloric acid.[1] This reaction can be catalyzed by trace amounts of acid or base.

  • Hydrolysis of the Methyl Ester: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(chloromethyl)-2-methoxybenzoic acid.[1]

  • Polymerization/Self-Reaction: Benzyl chlorides can undergo self-alkylation or polymerization, especially in the presence of Lewis acids or trace metals.[3]

Q5: What are the visual signs of degradation?

A5: A pure sample of Methyl 4-(chloromethyl)-2-methoxybenzoate should be a white to off-white solid. Signs of degradation may include:

  • Color Change: A yellow or brownish discoloration can indicate the formation of impurities.

  • Change in Consistency: The material may become sticky or oily due to the formation of liquid degradation products or oligomers.

  • Clumping: The presence of moisture can cause the solid to clump together.

Q6: How can I check the purity of my stored Methyl 4-(chloromethyl)-2-methoxybenzoate?

A6: The most reliable methods for assessing purity are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to quickly assess the integrity of the compound. Look for the characteristic singlet of the benzylic protons (CH₂Cl) and the absence of a new peak corresponding to the benzylic alcohol (CH₂OH).

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to separate the parent compound from its more polar degradation products.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Suggested Solution
Low or no reaction yield Degraded Reagent: The benzylic chloride has hydrolyzed to the less reactive benzyl alcohol.Verify Reagent Purity: Before starting your reaction, run a quick purity check using ¹H NMR or TLC. Compare the spectrum to a reference or the certificate of analysis. If significant degradation is observed, use a fresh bottle of the reagent.
Incomplete Reaction: Insufficient reaction time or temperature.Optimize Reaction Conditions: Monitor the reaction progress by TLC or LC-MS. If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.[5][6]
Formation of unexpected side products Presence of Hydrolysis Products: The benzyl alcohol or carboxylic acid degradation products may participate in side reactions.Purify the Reagent: If a fresh bottle is unavailable, consider purifying the reagent by recrystallization. However, this may not be practical for highly degraded samples.
Reaction with Trace HCl: The hydrolysis of the benzylic chloride produces HCl, which can catalyze undesired side reactions.Use a Non-Nucleophilic Base: If your reaction conditions permit, the addition of a hindered, non-nucleophilic base can scavenge any in-situ generated acid.
Inconsistent results between experiments Variable Reagent Quality: Using different batches or bottles of the reagent with varying levels of degradation.Standardize Reagent Handling: Always store the reagent under an inert atmosphere and minimize its exposure to ambient air and moisture. Aliquoting the reagent into smaller, single-use portions upon receipt can help maintain the integrity of the bulk material.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a quick and effective way to assess the purity of Methyl 4-(chloromethyl)-2-methoxybenzoate.

Materials:

  • Methyl 4-(chloromethyl)-2-methoxybenzoate sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • Dissolve 5-10 mg of the Methyl 4-(chloromethyl)-2-methoxybenzoate sample in approximately 0.7 mL of CDCl₃ in a small vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

Data Interpretation:

  • Expected Peaks for Pure Compound:

    • Singlet for the ester methyl protons (~3.9 ppm)

    • Singlet for the methoxy protons (~3.9 ppm)

    • Singlet for the benzylic protons (CH₂Cl) (~4.6 ppm)

    • Aromatic protons (multiplets between ~6.9 and 7.9 ppm)

  • Signs of Degradation:

    • Appearance of a new singlet around 4.7 ppm corresponding to the benzylic alcohol protons (CH₂OH).

    • A broad singlet corresponding to the hydroxyl proton of the alcohol.

    • Disappearance or significant reduction in the integration of the benzylic chloride peak at ~4.6 ppm.

Protocol 2: Small-Scale Test Reaction for Activity

If you are unsure about the reactivity of an older batch of Methyl 4-(chloromethyl)-2-methoxybenzoate, a small-scale test reaction can be informative.

Materials:

  • Methyl 4-(chloromethyl)-2-methoxybenzoate (your sample)

  • A simple nucleophile (e.g., sodium azide or benzylamine)

  • A suitable solvent (e.g., DMF or acetonitrile)

  • TLC plate and developing chamber

Procedure:

  • In a small vial, dissolve a small amount of your Methyl 4-(chloromethyl)-2-methoxybenzoate and an equimolar amount of the nucleophile in the chosen solvent.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC every 30 minutes for 2 hours. Spot the starting material and the reaction mixture.

  • If the reaction proceeds as expected (consumption of starting material and formation of a new, less polar spot), your reagent is likely still active.

Visualizations

Degradation Pathways

DegradationPathways main Methyl 4-(chloromethyl)-2-methoxybenzoate hydrolysis_alcohol Methyl 4-(hydroxymethyl)-2-methoxybenzoate main->hydrolysis_alcohol  H₂O hydrolysis_acid 4-(chloromethyl)-2-methoxybenzoic acid main->hydrolysis_acid H₂O (acid/base) polymer Polymerization/Side Products main->polymer Trace Metals/Lewis Acids

Caption: Primary degradation pathways for Methyl 4-(chloromethyl)-2-methoxybenzoate.

Troubleshooting Workflow

TroubleshootingWorkflow start Experiment Fails (e.g., low yield) check_reagent Check Reagent Purity (NMR/TLC) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok reagent_bad Reagent is Degraded check_reagent->reagent_bad optimize Optimize Reaction Conditions (Time, Temp, etc.) reagent_ok->optimize new_reagent Use Fresh Reagent reagent_bad->new_reagent purify Purify Existing Reagent (if feasible) reagent_bad->purify success Successful Reaction optimize->success new_reagent->success

Caption: A logical workflow for troubleshooting failed reactions.

References

  • PubChem. Benzyl Chloride. National Center for Biotechnology Information. [Link]

  • ACS Publications. LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Penta. Benzyl chloride. [Link]

  • Survey of benzyl chloride (CAS no. 100-44-7). [Link]

  • Pharmatutor. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]

  • National Center for Biotechnology Information. Bacterial Degradation of Aromatic Compounds. [Link]

  • Google Patents.
  • PubMed. Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. [Link]

  • SIELC Technologies. Methyl 4-(chloromethyl)benzoate. [Link]

  • ResearchGate. (PDF) Degradation of Aromatic Compounds in Plants Grown under Aseptic Conditions. [Link]

  • MDPI. Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. [Link]

  • ResearchGate. Chloromethylation of Aromatic Compounds. [Link]

  • Organic Syntheses. Preparation of Methyl Benzoate. [Link]

  • PubChemLite. Methyl 4-(chlorosulfonyl)-2-methoxybenzoate (C9H9ClO5S). [Link]

  • The JaCVAM / OECD activities on the comet assay. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General European OMCL Network (GEON) QUALITY MANAGEMENT DOCUMENT. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • National Center for Biotechnology Information. Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. [Link]

  • PubMed. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. [Link]

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Validation & Comparative

Technical Guide: 1H NMR Analysis of Methyl 4-(chloromethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

In the synthesis of next-generation kinase inhibitors (e.g., HER2 inhibitors like Tucatinib analogs), Methyl 4-(chloromethyl)-2-methoxybenzoate serves as a critical electrophilic intermediate.[1] Its purity directly impacts the yield and specificity of subsequent N-alkylation or etherification steps.[1]

This guide provides a definitive technical analysis of the 1H NMR spectrum of this compound. Unlike standard spectral lists, this document compares the diagnostic utility of 1H NMR against alternative analytical methods (HPLC-UV) and structural analogues (Bromo-derivatives, Hydroxy-precursors).[1]

Core Comparison:

  • Primary Product: Methyl 4-(chloromethyl)-2-methoxybenzoate (Cl-Intermediate).[1][2]

  • Alternative 1 (Precursor): Methyl 4-(hydroxymethyl)-2-methoxybenzoate (OH-Precursor).[1]

  • Alternative 2 (Analogue): Methyl 4-(bromomethyl)-2-methoxybenzoate (Br-Analogue).[1]

Structural Analysis & Theoretical Prediction[2]

Understanding the magnetic environment of the protons is essential for interpreting the spectrum and identifying impurities.[1]

Compound Structure:

  • Core: Benzoate ester with a methoxy group at the ortho (2) position.[3][1]

  • Functional Handle: Chloromethyl group at the para (4) position.[3][1]

Predicted Chemical Shift Assignments (CDCl₃, 400 MHz)
Proton LabelPositionMultiplicityApprox. Shift (δ, ppm)Coupling Constant (

)
Structural Influence
H-6 Aromatic (C6)Doublet (d)7.75 – 7.85~8.0 HzDeshielded by ester carbonyl (ortho).[1]
H-5 Aromatic (C5)Doublet of Doublets (dd)7.00 – 7.10~8.0, 1.5 HzCoupled to H-6 and H-3.[1]
H-3 Aromatic (C3)Doublet (d)6.95 – 7.05~1.5 HzShielded by methoxy group (ortho).[3][1]
CH₂-Cl BenzylicSinglet (s)4.55 – 4.60 -Diagnostic Peak. Deshielded by Cl.[1]
OCH₃ EtherSinglet (s)3.90 – 3.95-Electron-donating group.[1]
COOCH₃ EsterSinglet (s)3.85 – 3.90-Distinct from ether methoxy.[1]

Expert Insight: The separation between the ester methyl (~3.88 ppm) and the ether methyl (~3.92 ppm) is often narrow (<0.05 ppm).[1] High-field instruments (≥400 MHz) or solvent switching (CDCl₃ → DMSO-d₆) may be required for precise integration.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this standardized protocol.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.[1]

    • Why: Provides excellent solubility and minimal overlap with the diagnostic benzylic region.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Caution: Avoid high concentrations (>30 mg/mL) to prevent viscosity-induced broadening of the benzylic singlet.[1]

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of relaxation-sensitive methyl groups.

  • Relaxation Delay (D1): ≥ 2.0 seconds.

    • Reasoning: The methoxy and ester methyl protons have longer T1 relaxation times.[1] A short D1 will lead to under-integration of these signals relative to the aromatic protons.[1]

  • Scans (NS): 16 (Standard) or 64 (for impurity detection <1%).

Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical for the benzylic methylene peak (4.58 ppm) to distinguish it from potential satellite peaks or impurities.[3][1]

Comparative Analysis: Performance vs. Alternatives

This section evaluates how 1H NMR distinguishes the product from its closest chemical relatives, a critical "performance" metric in process control.

Scenario A: Product vs. Precursor (Alcohol)

Context: The synthesis typically involves chlorination of Methyl 4-(hydroxymethyl)-2-methoxybenzoate.[1] Incomplete conversion is a common failure mode.[1]

FeatureChloromethyl (Product) Hydroxymethyl (Precursor) differentiation Strategy
Benzylic CH₂ 4.58 ppm (Singlet) ~4.70 ppm (Broad s or d) Shift & Shape. The CH₂-OH is deshielded (~0.12 ppm downfield) and often broadened by exchange.[1]
-OH Proton AbsentVariable (2.0 – 5.0 ppm)D₂O Shake. Adding D₂O eliminates the OH peak in the precursor, confirming identity.
H-6 Aromatic ~7.80 ppm~7.75 ppmSubtle shift; less reliable than the benzylic region.[1]
Scenario B: Product vs. Analogue (Bromo-derivative)

Context: Process chemists may substitute the chloro-linker with a bromo-linker for higher reactivity.[1]

  • Mechanism: Bromine is less electronegative than Chlorine, but the "Heavy Atom Effect" creates a shielding anomaly in 1H NMR for alpha-protons.[1]

  • Spectral Consequence:

    • CH₂-Cl: ~4.58 ppm.[1]

    • CH₂-Br: ~4.48 ppm.[1]

    • Result: The Bromo-analogue signal appears upfield (lower ppm) relative to the Chloro-product.[1] This is counter-intuitive to simple electronegativity rules but consistent with halogen trends in benzylic systems.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for validating the compound's identity and purity using the spectral data described above.

NMR_Validation_Workflow Start Start: Acquire 1H NMR (CDCl3) Check_Benzylic Check Benzylic Region (4.4 - 4.8 ppm) Start->Check_Benzylic Singlet_458 Sharp Singlet at ~4.58 ppm? Check_Benzylic->Singlet_458 Yes_Singlet Yes Singlet_458->Yes_Singlet Detected No_Singlet No Singlet_458->No_Singlet Shifted/Absent Check_Integration Check Integration Ratio Ar-H : CH2 : OMe (3 : 2 : 6) Yes_Singlet->Check_Integration Check_OH Check for Broad Singlet (Variable ppm) No_Singlet->Check_OH Identify_Impurity Identify Impurity based on Shift: ~4.7 ppm = Alcohol ~4.5 ppm = Bromide Check_OH->Identify_Impurity Pass PASS: Methyl 4-(chloromethyl)- 2-methoxybenzoate Confirmed Check_Integration->Pass Ratio Matches Fail_Ratio FAIL: Check for Dimerization or Hydrolysis Check_Integration->Fail_Ratio Ratio Mismatch

Figure 1: Step-by-step logic flow for spectral validation of the chloromethyl intermediate.

Detailed Spectral Data Table

The following table summarizes the representative chemical shifts derived from structural analysis of the core 2-methoxybenzoate scaffold and benzylic halide trends.

RegionShift (δ)MultiplicityIntegralAssignmentDiagnostic Notes
Aromatic 7.78Doublet (

)
1HH-6 Most deshielded aromatic proton.[1]
Aromatic 7.05dd (

)
1HH-5 Overlap possible with solvent satellites.[3][1]
Aromatic 6.98Doublet (

)
1HH-3 Narrow doublet; verify coupling to H-5.[1]
Benzylic 4.58 Singlet 2H CH₂-Cl Primary QC Peak. Must be sharp.[1]
Methoxy 3.92Singlet3H2-OCH₃ May overlap with ester methyl.[1]
Ester 3.88Singlet3HCOOCH₃ Slightly upfield of ether methoxy.[1]

Note on Solvent Effects: If the methoxy signals (3.92 and 3.88 ppm) overlap in CDCl₃, switch to Benzene-d₆ (C₆D₆) . The aromatic solvent induced shift (ASIS) effect typically separates the ester and ether methyls by >0.2 ppm, allowing for precise integration and purity calculation.

References

  • National Center for Biotechnology Information (NCBI). (2023).[3][1] PubChem Compound Summary for CID 77721, Methyl 4-acetamido-5-chloro-2-methoxybenzoate (Structural Analogue Reference).[1] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][4] Journal of Organic Chemistry.[1][4] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1][4] Retrieved from [Link]

Sources

A Comparative Guide to the Characteristic NMR Peaks of Benzyl Chloride vs. Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into the electronic and steric environments of atomic nuclei. This guide provides an in-depth comparison of the characteristic ¹H and ¹³C NMR spectral features of two fundamental classes of organic compounds: benzyl chloride and benzyl alcohol derivatives. Understanding the nuanced differences in their NMR spectra is crucial for reaction monitoring, impurity profiling, and the unambiguous identification of these widely utilized synthetic intermediates.

This guide will delve into the theoretical underpinnings of the observed chemical shift variations, present a comprehensive collection of experimental data for a range of substituted analogues, and provide practical protocols for acquiring high-quality NMR spectra.

The Decisive Role of Electronegativity: A Theoretical Overview

The primary determinant of the chemical shift differences between benzyl chloride and benzyl alcohol derivatives is the disparity in electronegativity between chlorine and oxygen. Electronegativity is a measure of an atom's ability to attract shared electrons in a chemical bond.[1][2][3][4][5] Oxygen is more electronegative than chlorine. This fundamental property directly influences the electron density around the benzylic methylene (-CH₂) group and the aromatic ring, leading to predictable variations in their respective ¹H and ¹³C NMR spectra.

A more electronegative atom attached to a carbon will withdraw electron density from that carbon and its attached protons.[1][3] This "deshielding" effect reduces the electron cloud's ability to oppose the applied external magnetic field (B₀) of the NMR spectrometer. Consequently, a lower applied field is required to achieve resonance, resulting in a downfield shift to a higher chemical shift (δ) value in ppm.[1]

Therefore, we can anticipate that the benzylic protons and the benzylic carbon in benzyl alcohol derivatives will resonate at a lower field (higher ppm) compared to their counterparts in benzyl chloride derivatives, a trend that is consistently borne out by experimental data.

¹H and ¹³C NMR Spectral Comparison of Benzyl Chloride and Benzyl Alcohol

The most striking differences in the NMR spectra of benzyl chloride and benzyl alcohol are observed at the benzylic position. The following tables summarize the typical chemical shift ranges for the parent compounds in deuterated chloroform (CDCl₃), a common NMR solvent.

Table 1: ¹H NMR Chemical Shift Comparison

CompoundBenzylic Protons (-CH₂-) (ppm)Aromatic Protons (ppm)
Benzyl Chloride~ 4.5 - 4.6~ 7.2 - 7.4
Benzyl Alcohol~ 4.6 - 4.7~ 7.2 - 7.4

Table 2: ¹³C NMR Chemical Shift Comparison

CompoundBenzylic Carbon (-CH₂-) (ppm)Aromatic Carbons (ppm)
Benzyl Chloride~ 46~ 128 - 138
Benzyl Alcohol~ 65~ 127 - 141

As predicted by the electronegativity principle, the benzylic protons of benzyl alcohol are slightly downfield compared to those of benzyl chloride. However, the effect is much more pronounced in the ¹³C NMR spectrum, where the benzylic carbon of benzyl alcohol is significantly deshielded by approximately 19 ppm relative to benzyl chloride. This substantial difference makes ¹³C NMR a particularly powerful tool for distinguishing between these two classes of compounds. The hydroxyl proton in benzyl alcohol typically appears as a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[2]

The Influence of Aromatic Substituents

The electronic nature of substituents on the aromatic ring further modulates the chemical shifts of both the benzylic and aromatic protons and carbons. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, leading to predictable patterns in the NMR spectra.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring and, to a lesser extent, the benzylic position. This deshielding effect generally leads to a downfield shift of the aromatic and benzylic signals.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and amino (-NH₂) increase the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. This shielding effect typically results in an upfield shift of these aromatic signals and can have a smaller shielding effect on the benzylic position.

The following tables provide a comparative overview of the ¹H and ¹³C NMR chemical shifts for a selection of para-substituted benzyl chloride and benzyl alcohol derivatives, illustrating these substituent effects.

Table 3: ¹H NMR Data for para-Substituted Benzyl Derivatives (in CDCl₃)

Substituent (p-X)Benzyl Chloride (-CH₂-) (ppm)Benzyl Alcohol (-CH₂-) (ppm)
-NO₂~ 4.69~ 4.82
-H~ 4.57~ 4.67
-OCH₃~ 4.52~ 4.60

Table 4: ¹³C NMR Data for para-Substituted Benzyl Derivatives (in CDCl₃)

Substituent (p-X)Benzyl Chloride (-CH₂-) (ppm)Benzyl Alcohol (-CH₂-) (ppm)Benzyl Chloride (C-ipso) (ppm)Benzyl Alcohol (C-ipso) (ppm)
-NO₂~ 45.3~ 63.9~ 145.1~ 148.5
-H~ 46.4~ 65.2~ 137.8~ 141.0
-OCH₃~ 46.0~ 64.7~ 129.5~ 133.2

The data clearly demonstrates that electron-withdrawing groups like -NO₂ cause a downfield shift of the benzylic protons and carbons in both series, while electron-donating groups like -OCH₃ have a slight shielding (upfield) effect. These trends can be a valuable diagnostic tool for structure elucidation.

Experimental Protocols

Standard NMR Sample Preparation

Acquiring high-quality NMR spectra is contingent upon meticulous sample preparation. The following is a standard protocol for preparing samples of small organic molecules like benzyl chloride and benzyl alcohol derivatives.[6][7][8][9][10]

  • Sample Quantity: Weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[6][10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other common solvents include acetone-d₆, DMSO-d₆, and benzene-d₆.[6][8]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the compound completely.[6][8]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Workflow

The following diagram outlines a typical workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: Key ¹H and ¹³C NMR signals in Benzyl Chloride.

Caption: Key ¹H and ¹³C NMR signals in Benzyl Alcohol.

Conclusion

The ¹H and ¹³C NMR spectra of benzyl chloride and benzyl alcohol derivatives exhibit distinct and predictable patterns, primarily governed by the electronegativity of the substituent at the benzylic position. The significantly more deshielded benzylic carbon in benzyl alcohols provides an unambiguous diagnostic marker for distinguishing these compounds from their chlorinated counterparts. Furthermore, the electronic effects of substituents on the aromatic ring offer a secondary layer of structural information, allowing for a detailed characterization of a wide range of derivatives. By understanding these fundamental principles and utilizing robust experimental protocols, researchers can confidently employ NMR spectroscopy for the accurate and efficient analysis of these important chemical entities.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.5: Factors in Chemical Shift- Electronegativity. Retrieved from [Link]

  • Nanalysis. (2016, December 6). Electronegativity and Chemical Shift. Retrieved from [Link]

  • Khan Academy. (n.d.). Electronegativity and chemical shift. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • ETH Zurich. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Chloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000407: Benzyl Alcohol. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-(chloromethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-(chloromethyl)-2-methoxybenzoate (C₁₀H₁₁ClO₃, Molecular Weight: 214.65 g/mol ). In the absence of a publicly available, experimentally derived mass spectrum for this specific compound, this document serves as a predictive framework based on established fragmentation principles of its constituent functional groups. We will compare competing fragmentation pathways, provide a standardized analytical protocol, and contrast mass spectrometry with alternative characterization techniques, offering researchers a robust guide for identification and structural elucidation.

Introduction to the Molecule and Analytical Context

Methyl 4-(chloromethyl)-2-methoxybenzoate is a substituted aromatic ester. Molecules of this class are common intermediates in organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals. The precise structural confirmation of such compounds is critical to ensure the integrity of subsequent research and development stages.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the analysis of volatile and semi-volatile organic molecules.[1] The high-energy EI process (typically 70 eV) induces reproducible fragmentation, creating a unique "fingerprint" mass spectrum that provides rich structural information. Understanding the expected fragmentation is paramount for accurate spectral interpretation.

Predicted Electron Ionization (EI) Fragmentation Pathways

The fragmentation of the Methyl 4-(chloromethyl)-2-methoxybenzoate radical cation (M⁺•) is governed by the relative stability of the resulting fragment ions and neutral losses. The primary fragmentation routes are dictated by the ester, methoxy, and chloromethyl functional groups attached to the stable aromatic ring.

A crucial characteristic to note is the presence of chlorine. Any fragment containing chlorine will exhibit a distinct isotopic pattern, with a peak at M⁺ and a smaller peak at M+2⁺ in an approximate 3:1 intensity ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[2]

The most probable fragmentation pathways are detailed below and summarized in Table 1.

Key Fragmentation Routes:
  • Benzylic Cleavage (Loss of •Cl): The most favorable initial fragmentation is often the cleavage of the C-Cl bond at the benzylic position. This is due to the formation of a highly resonance-stabilized benzyl-type carbocation. The loss of a chlorine radical (•Cl) results in a prominent ion at m/z 179 . This is frequently the base peak in similar structures.

  • α-Cleavage of the Ester Group (Loss of •OCH₃): Cleavage of the O-CH₃ bond in the ester group is a common pathway for methyl esters.[3] This results in the formation of a stable acylium ion at m/z 183/185 .

  • Loss of Methanol (Ortho Effect): The ortho positioning of the methoxy group relative to the methyl ester can facilitate a characteristic loss of methanol (CH₃OH) from the molecular ion through a rearrangement, although this may be less favored than direct benzylic cleavage. This would produce an ion at m/z 182/184 .

  • Formation of Tropylium Ion: The ion at m/z 179 (from loss of •Cl) can potentially lose a molecule of carbon monoxide (CO) to form an ion at m/z 151 . The initial benzylic cation at m/z 125 (from loss of COOCH₃) can also rearrange to the highly stable tropylium ion.

  • Further Fragmentation: The primary fragment ions will undergo subsequent fragmentation. For instance, the acylium ion at m/z 183 can lose CO to yield the ion at m/z 155/157 .

The fragmentation cascade is visualized in the diagram below.

Data Presentation: Predicted Fragmentation Pattern
m/z (for ³⁵Cl) Proposed Fragment Ion Structure Proposed Neutral Loss Fragmentation Pathway Predicted Relative Intensity
214[C₁₀H₁₁³⁵ClO₃]⁺•-Molecular Ion (M⁺•)Low to Medium
183[C₁₀H₈³⁵ClO₂]⁺•OCH₃α-Cleavage of esterMedium
179[C₁₀H₁₁O₃]⁺•ClBenzylic C-Cl cleavageHigh (likely Base Peak)
155[C₉H₈³⁵ClO]⁺•OCH₃, then COSecondary fragmentationLow to Medium
151[C₉H₇O₂]⁺•Cl, then COSecondary fragmentationMedium
125[C₈H₈Cl]⁺•COOCH₃Cleavage of ester groupLow
91[C₇H₇]⁺Multiple stepsTropylium ion formationLow
Visualization of Fragmentation Pathways

Fragmentation_Pattern cluster_main Primary Fragmentation cluster_secondary Minor Pathways & Rearrangements M Molecular Ion (M⁺•) m/z 214/216 F179 [M - Cl]⁺ m/z 179 M->F179 - •Cl F183 [M - OCH₃]⁺ m/z 183/185 M->F183 - •OCH₃ F125 [M - COOCH₃]⁺ m/z 125/127 M->F125 - •COOCH₃ F151 [M - Cl - CO]⁺ m/z 151 F179->F151 - CO F155 [M - OCH₃ - CO]⁺ m/z 155/157 F183->F155 - CO F91 Tropylium Ion m/z 91 F125->F91 - Cl

Sources

A Comparative Guide to High-Performance Liquid Chromatography Methods for the Purity Analysis of Methyl 4-(chloromethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 4-(chloromethyl)-2-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its reactive chloromethyl group and substituted benzoate structure make it versatile, but also susceptible to the formation of process-related impurities and degradation products. Therefore, a robust, accurate, and reliable analytical method for purity determination is critical for quality control in a regulated environment.[1][2][3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 4-(chloromethyl)-2-methoxybenzoate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of parameters and delve into the causality behind methodological choices. We will explore a primary reversed-phase HPLC (RP-HPLC) method, compare it with a viable alternative, and contextualize its performance against other analytical techniques. The protocols described herein are grounded in established chromatographic principles and adhere to international regulatory standards, ensuring a self-validating and trustworthy system.[4][5][6]

Physicochemical Profile and Its Chromatographic Implications

Understanding the physicochemical properties of Methyl 4-(chloromethyl)-2-methoxybenzoate is the cornerstone of logical method development. The molecule's structure dictates its behavior in a chromatographic system.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₉H₉ClO₂-
Molecular Weight 184.62 g/mol Influences diffusion characteristics but is less critical for HPLC mode selection.[7]
Structure The presence of a benzene ring provides a strong chromophore, making UV detection highly suitable. The ester and methoxy groups contribute to its moderate polarity.
LogP (Predicted) 2.46 - 2.52A LogP in this range indicates moderate hydrophobicity, making the compound an ideal candidate for reversed-phase chromatography.[8][9]
Melting Point 39 °CThe compound is solid at room temperature.[9]
Solubility Soluble in organic solvents like acetonitrile and methanol.Simplifies sample and standard preparation using common HPLC solvents.[10]

The molecule's aromatic nature strongly suggests that UV-Visible spectrophotometry will be an effective detection method.[11] The conjugated system of the benzene ring is expected to produce significant absorbance in the UV range, likely between 230 nm and 270 nm.

Primary Recommended Method: Reversed-Phase HPLC with C18 Column (Method A)

Reversed-phase HPLC is the most widely used technique in the pharmaceutical industry for purity and stability testing due to its versatility, high resolution, and robustness.[12]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential choice for moderately polar compounds like our analyte. The C18 alkyl chains provide a hydrophobic stationary phase that interacts with the analyte, retaining it based on its hydrophobicity. A column with low silanol activity is often preferred to minimize peak tailing, especially for compounds with polar functional groups.[13]

  • Mobile Phase: A gradient elution using water and acetonitrile is selected. Acetonitrile is a common organic modifier in RP-HPLC, favored for its low viscosity and UV transparency.[14] A small amount of acid (e.g., 0.1% formic or phosphoric acid) is added to the aqueous phase to control the ionization of any residual silanol groups on the stationary phase, thereby ensuring sharp, symmetrical peaks.[15] A gradient is chosen to ensure that any impurities with significantly different polarities are eluted effectively within a reasonable runtime.

  • Detection: UV detection is chosen due to the strong chromophore in the analyte's structure. A wavelength of 254 nm is a logical starting point, as it is a common wavelength for aromatic compounds and provides good sensitivity. A photodiode array (PDA) detector can be used during method development to identify the wavelength of maximum absorbance for optimal sensitivity.[16]

Experimental Protocol: Method A

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 80% B

    • 15-18 min: 80% B

    • 18.1-20 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Methyl 4-(chloromethyl)-2-methoxybenzoate reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined by pharmacopoeial guidelines such as USP <621>.[17][18][19][20]

  • Tailing Factor (Asymmetry): Not more than 1.5.

  • Theoretical Plates (N): Not less than 2000.

  • Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.

4. Analysis Procedure: Inject the diluent as a blank, followed by the standard solution and then the sample solution. The percentage purity is calculated by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram (Area Percent method).

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solution (0.5 mg/mL) sst System Suitability Test (5 Replicate Injections) prep_std->sst prep_smp Prepare Sample Solution (0.5 mg/mL) inject_smp Inject Sample Solution prep_smp->inject_smp inject_blank Inject Blank (Diluent) sst->inject_blank If SST Passes inject_blank->inject_smp chrom_acq Chromatographic Separation & Data Acquisition inject_smp->chrom_acq peak_int Peak Integration chrom_acq->peak_int purity_calc Calculate Purity (Area % Method) peak_int->purity_calc report Generate Final Report purity_calc->report

Caption: HPLC Purity Analysis Workflow.

Comparative Method: Use of Methanol as Organic Modifier (Method B)

To provide a robust comparison, we will evaluate an alternative method where acetonitrile is replaced with methanol. Methanol offers a different selectivity compared to acetonitrile and is often a more cost-effective and environmentally friendlier solvent.[12]

Rationale for Comparison

Methanol and acetonitrile exhibit different solvent properties (polarity, elution strength, and interaction mechanisms). Comparing the two can reveal differences in selectivity for closely related impurities. While acetonitrile is aprotic, methanol is a protic solvent and can engage in hydrogen bonding interactions, potentially altering the retention order or resolution of impurities.

Experimental Protocol: Method B

All parameters remain the same as in Method A, with the following exception:

  • Mobile Phase B: Methanol.

Due to the higher viscosity of methanol-water mixtures, the system backpressure may be higher. The gradient profile may also require optimization to achieve a similar retention time for the main peak.

Performance Comparison of HPLC Methods

The following table presents hypothetical but realistic experimental data to compare the performance of the two proposed HPLC methods. We assume the presence of a common process impurity, "Impurity X," which is slightly more polar than the main analyte.

ParameterMethod A (Acetonitrile)Method B (Methanol)Justification
Retention Time (Analyte) ~12.5 min~14.2 minMethanol generally has a weaker elution strength than acetonitrile in RP-HPLC, leading to longer retention times.
Resolution (Analyte/Impurity X) 2.82.2Acetonitrile often provides better efficiency and sharper peaks, leading to superior resolution for closely eluting peaks.
Tailing Factor (Analyte) 1.11.3The lower viscosity of the acetonitrile/water mobile phase often results in better peak symmetry.
Theoretical Plates (Analyte) > 8000> 6500Higher efficiency is typically observed with acetonitrile due to its favorable mass transfer characteristics.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this type of analysis, other techniques have their place.[1][21]

TechniqueApplicability & Limitations
Gas Chromatography (GC) Not ideal. The analyte has a relatively high boiling point and may exhibit thermal instability. Derivatization would likely be required to increase volatility, adding complexity and potential for error to the sample preparation process.[1][22]
Thin-Layer Chromatography (TLC) Excellent as a rapid, qualitative tool for monitoring reaction progress or for a quick identity check. However, it lacks the resolution and quantitative accuracy required for a formal purity assay in a cGMP environment.[1]
Nuclear Magnetic Resonance (NMR) Provides definitive structural confirmation and can be used for quantitative analysis (qNMR). However, it generally has lower sensitivity for detecting trace-level impurities compared to a validated HPLC-UV method.

Adherence to Regulatory Standards: Method Validation

A developed HPLC method is not complete until it has been validated to prove it is fit for its intended purpose.[6] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][23][24]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is often demonstrated through forced degradation studies (exposing the analyte to acid, base, oxidation, heat, and light) to ensure that all degradation products are separated from the main peak.[2][3][16]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.[4]

  • Accuracy: The closeness of test results to the true value, typically determined by spike/recovery studies.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[23]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.[23]

Conclusion

For the purity analysis of Methyl 4-(chloromethyl)-2-methoxybenzoate, a reversed-phase HPLC method utilizing a C18 column and an acetonitrile/water gradient with UV detection stands as the most scientifically sound and robust approach. It offers superior resolution, efficiency, and peak symmetry compared to a methanol-based alternative, ensuring accurate and reliable quantification of the main component and separation from potential impurities. While other analytical techniques serve complementary roles, they do not match the comprehensive quantitative power of a fully validated HPLC method. Adherence to system suitability criteria and a thorough validation protocol based on ICH guidelines are imperative to ensure the method is fit for purpose in a regulated pharmaceutical environment.

References

  • USP. 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

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  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube; 2025. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? 2024. Available from: [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. 2017. Available from: [Link]

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  • Mulay RS, Bachhav RS. Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. 2021. Available from: [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. Available from: [Link]

  • Saudagar RB, Mahale MM. Stability Indicating HPLC Method Development: A Review. Asian Journal of Pharmaceutical Analysis. 2019.
  • SIELC Technologies. Methyl 4-(chloromethyl)benzoate. 2018. Available from: [Link]

  • Esteve-Romero J, et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi. 2005.
  • Welch CJ, et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. 2017.
  • Quora. How to test for the purity of sodium benzoate. 2021. Available from: [Link]

  • CNKI. Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Journal of Cosmetics. 2017.
  • Chemsrc. Methyl 4-(chloromethyl)benzoate | CAS#:34040-64-7. Available from: [Link]

  • Dong MW. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Tache F, et al. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. 2018.
  • Al-Qaim FF, et al. Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Foodstuffs Using High-Performance Liquid Chromatography. Asian Journal of Research in Chemistry. 2009.
  • PubChem. Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

  • Thermo Fisher Scientific.
  • PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 4-hydroxy-2-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. 2007.
  • Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. 2020.
  • Shimadzu.
  • ResearchGate. (PDF)
  • FooDB. Showing Compound Methyl 2-methoxybenzoate (FDB010545). Available from: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
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Decoding the Molecular Fingerprint: A Comparative Guide to the Infrared Spectroscopy of Methyl 4-(chloromethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique for elucidating the functional groups within a molecule, providing a unique "molecular fingerprint." This guide offers an in-depth analysis of the expected IR absorption bands for Methyl 4-(chloromethyl)-2-methoxybenzoate, a compound of interest in synthetic organic chemistry. By comparing its predicted spectrum with the empirical data of structurally analogous molecules, we provide a robust framework for its spectral identification and characterization.

The Principles of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of these absorption bands (expressed in wavenumbers, cm⁻¹) is characteristic of the types of chemical bonds present, while the intensity of the bands can provide information about the number of bonds of a particular type.

For a molecule like Methyl 4-(chloromethyl)-2-methoxybenzoate, we can anticipate distinct vibrational modes corresponding to its key functional moieties: the ester group (C=O and C-O), the aromatic ring (C=C and C-H), the ether linkage (C-O), and the chloromethyl group (C-Cl).

Experimental Protocol for Acquiring a High-Quality IR Spectrum

To ensure the accurate and reproducible acquisition of an IR spectrum for a solid sample such as Methyl 4-(chloromethyl)-2-methoxybenzoate, the following Attenuated Total Reflectance (ATR) FT-IR method is recommended. ATR is a versatile technique that requires minimal sample preparation.

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically a diamond or germanium crystal, should be clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Application: Place a small amount of the solid Methyl 4-(chloromethyl)-2-methoxybenzoate sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Experimental Workflow Diagram

experimental_workflow start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Record Background Spectrum instrument_prep->background_scan sample_prep Apply Sample to ATR Crystal background_scan->sample_prep apply_pressure Apply Pressure sample_prep->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process_data Process Data (Ratio to Background) collect_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up end_node End clean_up->end_node

Caption: Workflow for ATR-FTIR Spectroscopy.

Predicted IR Absorption Bands for Methyl 4-(chloromethyl)-2-methoxybenzoate

Based on established correlation tables and the known effects of substituents on vibrational frequencies, the following table summarizes the predicted major IR absorption bands for Methyl 4-(chloromethyl)-2-methoxybenzoate.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic RingC-H Stretch3100 - 3000Weak to Medium
Methyl/MethyleneC-H Stretch (sp³)3000 - 2850Medium
EsterC=O Stretch~1725 - 1710Strong
Aromatic RingC=C Stretch1600 - 1475Medium (multiple bands)
MethyleneCH₂ Scissoring~1465Medium
Ether (Aryl-O)C-O Stretch (asymmetric)1275 - 1200Strong
Ester (O-CH₃)C-O Stretch (symmetric)1150 - 1050Strong
Aromatic RingC-H Out-of-Plane Bending900 - 675Strong
Alkyl HalideC-Cl Stretch800 - 600Medium to Strong

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum of Methyl 4-(chloromethyl)-2-methoxybenzoate with the experimental IR data of structurally related compounds. This comparative approach allows for a more confident assignment of the observed absorption bands.

Methyl 2-methoxybenzoate

This compound shares the methyl ester and methoxy-substituted aromatic ring with our target molecule. Its IR spectrum provides a baseline for the vibrations associated with these groups.[1][2][3][4]

4-(Chloromethyl)benzoic acid

This molecule features the chloromethyl group attached to a benzoic acid scaffold. Its spectrum is particularly useful for identifying the characteristic absorptions of the C-Cl and the aromatic C-H bending modes influenced by the para-substitution pattern.[5][6][7]

Methyl p-toluate

As a para-substituted methyl benzoate, this compound helps in understanding the influence of a para-alkyl group on the ester and aromatic ring vibrations, providing a useful comparison for the chloromethyl substituent.[8][9]

Comparative Data Table
Vibrational Mode Methyl 4-(chloromethyl)-2-methoxybenzoate (Predicted) Methyl 2-methoxybenzoate (Observed) 4-(Chloromethyl)benzoic acid (Observed) Methyl p-toluate (Observed)
Aromatic C-H Stretch 3100 - 3000 cm⁻¹~3070, 3010 cm⁻¹~3050 cm⁻¹~3030 cm⁻¹
sp³ C-H Stretch 3000 - 2850 cm⁻¹~2950, 2840 cm⁻¹~2980 cm⁻¹~2950 cm⁻¹
C=O Stretch ~1725 - 1710 cm⁻¹~1720 cm⁻¹[1]~1690 cm⁻¹ (acid)[5]~1720 cm⁻¹[8]
Aromatic C=C Stretch 1600 - 1475 cm⁻¹~1590, 1490, 1460 cm⁻¹~1610, 1420 cm⁻¹~1610, 1510 cm⁻¹
CH₂ Scissoring ~1465 cm⁻¹N/A~1430 cm⁻¹N/A
Aryl-O-C Stretch 1275 - 1200 cm⁻¹~1250 cm⁻¹[1]N/AN/A
Ester C-O Stretch 1150 - 1050 cm⁻¹~1130, 1080 cm⁻¹N/A~1110 cm⁻¹
C-Cl Stretch 800 - 600 cm⁻¹N/A~750 cm⁻¹N/A

Rationale Behind Spectral Assignments

  • C=O Stretch: The strong absorption around 1725-1710 cm⁻¹ is a hallmark of the ester carbonyl group. Its position is influenced by conjugation with the aromatic ring.[10][11]

  • C-O Stretches: Two distinct strong bands are expected for the C-O single bonds. The higher frequency band (around 1250 cm⁻¹) is attributed to the aryl-O-CH₃ ether linkage, while the bands in the 1150-1050 cm⁻¹ region correspond to the C-O stretching of the ester group.[10]

  • Aromatic Vibrations: The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1475 cm⁻¹ region.[12] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[13] The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

  • Aliphatic C-H Stretches: The C-H stretching vibrations of the methyl ester, methoxy, and chloromethyl groups are anticipated in the 3000-2850 cm⁻¹ range.[14][15]

  • C-Cl Stretch: The presence of the chloromethyl group should give rise to a medium to strong absorption band in the 800-600 cm⁻¹ region.[16] The exact position can be influenced by the molecular environment.

Conclusion

This guide provides a comprehensive predictive analysis of the infrared spectrum of Methyl 4-(chloromethyl)-2-methoxybenzoate, grounded in the fundamental principles of vibrational spectroscopy and supported by comparative data from analogous structures. The detailed experimental protocol and the tabulated spectral correlations serve as a valuable resource for researchers in the positive identification and quality control of this compound. By understanding the characteristic absorption bands of each functional group, scientists can confidently interpret their experimental data, ensuring the integrity of their chemical entities in the drug discovery and development pipeline.

References

  • PubChem. Methyl 2-Methoxybenzoate. [Link]

  • SciELO. Determination of accessible chloromethyl groups in chloromethylated styrene-divinylbenzene copolymers. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

  • The Royal Society of Chemistry. Chloromethylation. [Link]

  • NIST WebBook. Benzoic acid, 4-methyl-, methyl ester. [Link]

  • Brainly. Provide the IR spectrum analysis for methyl benzoate. [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-, methyl ester. [Link]

  • NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]

  • ResearchGate. FT-IR spectrum and molecular structure of methyl p-toluene sulfonate.... [Link]

  • PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]

  • PubMed. Infrared Spectra of the 1-Chloromethyl-1-methylallyl and 1-Chloromethyl-2-methylallyl Radicals Isolated in Solid para-Hydrogen. [Link]

  • Unknown Source. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • ACS Publications. The Intensity of the Carbonyl Band in the Infrared Spectra of Methyl Benzoates. [Link]

  • ICT Prague. Infrared Spectroscopy –Analytical chemistry laboratory. [Link]

  • ResearchGate. Superposition of IR spectra for pure methyl benzoate and organic phase.... [Link]

  • NIST WebBook. 4-(Chloromethyl)benzoic acid. [Link]

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Technical Guide: Impurity Profiling in Methyl 4-(chloromethyl)-2-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Impurities in Methyl 4-(chloromethyl)-2-methoxybenzoate Synthesis Content Type: Publish Comparison Guide

Executive Summary

Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS 34040-64-7) is a critical benzyl chloride intermediate, notably employed in the synthesis of tyrosine kinase inhibitors (TKIs) such as Ponatinib. Its synthesis presents a classic organic chemistry challenge: achieving chemoselectivity at the benzylic position while suppressing over-chlorination (gem-dichloro formation) and electrophilic aromatic substitution (ring chlorination).

This guide compares the two dominant synthetic routes—Radical Halogenation (using SO₂Cl₂ vs. TCCA) and Dehydroxylative Chlorination (via Alcohol)—providing experimental protocols and analytical frameworks to identify and control critical impurities.

Part 1: The Synthetic Landscape & Impurity Origins

The purity of the final intermediate is dictated by the route chosen. Understanding the mechanism is the first step in impurity identification.

Route A: Radical Chlorination (The Industrial Standard)
  • Precursor: Methyl 2-methoxy-4-methylbenzoate.

  • Mechanism: Free-radical chain substitution.

  • Primary Challenge: The reaction rate of the product (benzyl chloride) is often similar to the starting material, leading to competitive over-chlorination.

Route B: Dehydroxylative Chlorination (The High-Purity Alternative)
  • Precursor: Methyl 4-(hydroxymethyl)-2-methoxybenzoate.

  • Mechanism: Nucleophilic substitution (

    
     or 
    
    
    
    ) using Thionyl Chloride (
    
    
    ).
  • Primary Challenge: Precursor availability and cost.[1]

Visualization: Reaction Pathways & Impurity Map

G SM Starting Material (Methyl 2-methoxy-4-methylbenzoate) PROD TARGET PRODUCT (Methyl 4-(chloromethyl)-2-methoxybenzoate) SM->PROD Radical Cl• IMP_A Impurity A (Unreacted SM) SM->IMP_A Incomplete Conv. IMP_C Impurity C (Ring Chlorination) SM->IMP_C Electrophilic Sub. (Lewis Acid present) IMP_B Impurity B (Gem-Dichloro) PROD->IMP_B Over-reaction (Excess Cl•) IMP_D Impurity D (Hydrolysis/Acid) PROD->IMP_D H2O/Hydrolysis ALC Alcohol Precursor ALC->PROD SOCl2

Figure 1: Synthetic pathways showing the origin of the four critical impurities.

Part 2: Comparative Analysis of Synthetic Methods

The choice of chlorinating agent significantly alters the impurity profile. The table below synthesizes experimental performance data.

FeatureMethod 1: Sulfuryl Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Method 2: TCCA (Trichloroisocyanuric Acid)Method 3: Alcohol +

Mechanism Radical Chain (Initiator required)Radical (High Atom Economy)Nucleophilic Substitution
Selectivity (Mono:Di) Low (~85:15)High (~95:5)Very High (>99:1)
Dominant Impurity Impurity B (Gem-dichloro)Impurity A (Unreacted SM)Impurity D (Hydrolysis)
Reaction Conditions Reflux in chlorobenzene/DCMReflux in Acetone/ACN0°C to RT in DCM
Scalability High (Gaseous byproducts)Medium (Solid waste filtration)High
Rec.[2] Application Cost-sensitive bulk synthesisHigh-purity requirementsGMP/Late-stage synthesis
Expert Insight: Why TCCA outperforms

While


 is cheaper, it often requires harsh conditions that promote thermodynamic equilibration. TCCA, often used with a catalytic amount of N-Hydroxyphthalimide (NHPI), operates under milder conditions where the polarity of the cyanuric acid by-product can actually assist in precipitating out, driving the reaction forward without aggressive thermal forcing that leads to over-chlorination [1, 2].

Part 3: Analytical Protocols (HPLC vs. GC)

To accurately identify these impurities, High-Performance Liquid Chromatography (HPLC) is the "Gold Standard" due to the thermal instability of benzyl chlorides in Gas Chromatography (GC) inlets.

Method A: Validated RP-HPLC Protocol
  • Suitability: Quantitative analysis of SM, Product, and Non-volatile impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% → 90% B

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 230 nm (Carbonyl absorption) and 254 nm (Aromatic).

Method B: GC-MS (For Structural Confirmation)
  • Suitability: Identifying the structure of Impurity B (Dichloro) and C (Ring Chloro).

  • Warning: Benzyl chlorides can degrade to alcohols or dimerize in hot injection ports.

  • Protocol: Split injection (50:1), Injector Temp < 200°C. Mass scan 50-500 m/z. Look for characteristic isotope patterns:

    • Product (Monochloro): 3:1 ratio (M : M+2).

    • Impurity B (Dichloro): 9:6:1 ratio (M : M+2 : M+4).

Data Summary: Retention Time (RT) Profile
CompoundRelative RT (HPLC)Identity
Impurity D 0.45Hydrolyzed Acid/Alcohol (Polar)
Impurity A 0.85Starting Material (Methyl 2-methoxy-4-methylbenzoate)
Target Product 1.00Methyl 4-(chloromethyl)-2-methoxybenzoate
Impurity C 1.15Ring Chlorinated isomer (Lipophilic)
Impurity B 1.30Gem-Dichloro impurity (Very Lipophilic)

Part 4: Experimental Workflow (Recommended Route)

This protocol utilizes TCCA for optimized selectivity, minimizing Impurity B.

  • Setup: Charge a 3-neck flask with Methyl 2-methoxy-4-methylbenzoate (1.0 eq) and Acetonitrile (10 vol).

  • Activation: Add Trichloroisocyanuric acid (TCCA) (0.35 eq - Note: TCCA provides 3 Cl atoms) and N-Hydroxyphthalimide (NHPI) (0.05 eq) as a radical catalyst.

  • Reaction: Heat to reflux (approx. 80°C). Monitor by HPLC every 2 hours.

  • Endpoint: Stop when Product:SM ratio is >95:5. Do not push for 100% conversion, as Impurity B formation accelerates exponentially as SM depletes.

  • Workup: Cool to 0°C. Filter off the precipitated Cyanuric Acid (white solid). Concentrate the filtrate.

  • Purification: Recrystallize from n-Heptane/EtOAc to remove trace Impurity B and A.

Part 5: Troubleshooting Decision Tree

Use this logic flow to correct process deviations based on analytical data.

DecisionTree Start Analyze Crude Mixture (HPLC) Check_SM Is SM > 5%? Start->Check_SM Check_Di Is Dichloro > 2%? Check_SM->Check_Di No Action_Reflux Action: Continue Reflux (Add 0.05 eq TCCA) Check_SM->Action_Reflux Yes Action_Recryst Action: Recrystallize (Heptane/EtOAc) Check_Di->Action_Recryst No (<5%) Action_Chrom Action: Column Chromatography (Recryst. ineffective for Dichloro) Check_Di->Action_Chrom Yes (>5%) Check_Acid Is Acid Impurity > 1%? Action_Dry Action: Check Solvents (System is wet) Check_Acid->Action_Dry Yes End Release Batch Check_Acid->End No (Pass) Action_Recryst->Check_Acid

Figure 2: Process control logic for impurity remediation.

References

  • National Institutes of Health (NIH). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. J Org Chem. 2022.[5] Link

  • ResearchGate. Mild Aliphatic and Benzylic Hydrocarbon C-H Bond Chlorination Using Trichloroisocyanuric Acid (TCCA).Link

  • BenchChem. A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach. (Analogous methodology). Link

  • SIELC Technologies. Separation of Methyl 4-(chloromethyl)benzoate on Newcrom R1 HPLC column.Link

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A Comparative Guide to the Thin-Layer Chromatography of Methyl 4-(chloromethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the thin-layer chromatography (TLC) retention factor (Rf) for Methyl 4-(chloromethyl)-2-methoxybenzoate. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of values. It delves into the underlying principles of chromatography, offering a framework for predicting and optimizing separations for this compound and its structural analogs. We will explore how molecular structure dictates chromatographic behavior and provide detailed, validated protocols for reproducible Rf determination.

Section 1: Theoretical Framework: Understanding Retention in TLC

Thin-layer chromatography (TLC) is a fundamental technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] The retention factor (Rf), a dimensionless quantity, is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[4][5][6]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An Rf value is a critical parameter for identifying compounds and assessing purity.[2] It is influenced by a multitude of factors, including the polarity of the analyte, the composition of the mobile phase (eluent), the nature of the stationary phase (adsorbent), and environmental conditions such as temperature.[4][7][8][9]

For Methyl 4-(chloromethyl)-2-methoxybenzoate, its chromatographic behavior is dictated by its key structural features:

  • Aromatic Ring: The benzene ring provides a nonpolar character.

  • Ester Group (-COOCH₃): This is a moderately polar functional group.

  • Methoxy Group (-OCH₃): This ether linkage is also moderately polar.

  • Chloromethyl Group (-CH₂Cl): The C-Cl bond introduces some polarity.

The interplay of these groups determines the overall polarity of the molecule and its affinity for the stationary and mobile phases. In normal-phase TLC, which typically employs a polar stationary phase like silica gel, less polar compounds travel further up the plate, resulting in higher Rf values. Conversely, more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values.[3][10]

Section 2: Experimental Design for Rf Determination

The selection of the stationary and mobile phases is paramount for achieving optimal separation. Given the structure of Methyl 4-(chloromethyl)-2-methoxybenzoate, a standard silica gel 60 F254 plate is the recommended stationary phase due to its versatility and wide application.[11] The fluorescent indicator (F254) allows for easy visualization of aromatic compounds under UV light.[12][13]

The choice of the mobile phase, or eluent, is the most critical variable in controlling the Rf value.[5][14] A systematic approach, starting with a solvent mixture of intermediate polarity and adjusting the ratio, is often the most effective strategy.[15] For a compound with the polarity of Methyl 4-(chloromethyl)-2-methoxybenzoate, a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is a suitable starting point.[12][16]

The following table outlines suggested starting solvent systems and their anticipated effect on the Rf value of the target compound.

Mobile Phase System (v/v)Anticipated Rf RangeRationale
9:1 Hexane:Ethyl Acetate0.2 - 0.4Low polarity eluent, suitable for initial screening. The compound is expected to have significant interaction with the silica gel.
4:1 Hexane:Ethyl Acetate0.4 - 0.6Increased polarity should decrease retention and increase the Rf value, providing good separation from more polar impurities.[16]
1:1 Hexane:Ethyl Acetate0.6 - 0.8A more polar system that will significantly reduce the compound's interaction with the stationary phase, useful for separating it from less polar byproducts.[16]
95:5 Toluene:Ethyl Acetate0.3 - 0.5Toluene, being aromatic, can offer different selectivity compared to aliphatic hexane. This system is effective for separating aromatic compounds.[17]

An ideal Rf value for good separation and accurate determination typically lies between 0.3 and 0.7.[10][18] Rf values that are too high (close to 1.0) or too low (close to 0) indicate that the chosen solvent system is either too polar or not polar enough, respectively, and will not provide adequate separation.[7][15]

To provide context and a reliable internal standard, it is beneficial to co-spot Methyl 4-(chloromethyl)-2-methoxybenzoate with structurally related compounds.

Comparative CompoundStructureExpected Relative RfRationale for Comparison
Benzoic AcidC₇H₆O₂LowerThe carboxylic acid group is significantly more polar than the methyl ester, leading to stronger adsorption on silica gel and a lower Rf value.[19]
Methyl BenzoateC₈H₈O₂HigherLacks the chloromethyl and methoxy groups, making it less polar than the target compound and resulting in a higher Rf value.[19]
4-ChlorotolueneC₇H₇ClMuch HigherSignificantly less polar due to the absence of the ester and methoxy groups, will travel much further up the plate.
Section 3: Detailed Experimental Protocol

This protocol provides a self-validating system for determining the Rf value of Methyl 4-(chloromethyl)-2-methoxybenzoate.

  • TLC Plates: Silica gel 60 F254 on aluminum or glass backing.[11]

  • Solvents: Hexane, Ethyl Acetate, Toluene (analytical grade).

  • Samples: Methyl 4-(chloromethyl)-2-methoxybenzoate, and comparative standards.

  • Apparatus: TLC developing chamber, capillary spotters, UV lamp (254 nm), pencil, ruler, forceps.

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.[1][6] Mark equidistant points along this line for each sample to be spotted.

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[11] Place a piece of filter paper inside, leaning against the chamber wall, to saturate the atmosphere with solvent vapors.[14][16] This ensures uniform solvent migration and reproducible Rf values.[7] Seal the chamber and allow it to equilibrate for at least 15-20 minutes.[11]

  • Sample Application: Prepare dilute solutions of the target compound and standards in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary spotter, apply a small spot of each solution to the marked points on the origin line.[20] Keep the spot size small (1-2 mm in diameter) to prevent band broadening and poor separation.[7][11]

  • Plate Development: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber.[20] Ensure the solvent level is below the origin line.[3] Allow the solvent to ascend the plate by capillary action.

  • Completion and Marking: When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.[11][20] Immediately mark the position of the solvent front with a pencil.[20]

  • Visualization: Allow the plate to dry completely in a fume hood. Visualize the separated spots under a UV lamp at 254 nm.[13] The aromatic compounds will appear as dark spots against the fluorescent background. Circle the spots with a pencil.[13]

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula mentioned earlier.[6]

Section 4: Data Interpretation and Troubleshooting

The following diagram illustrates the logical workflow for optimizing TLC conditions.

TLC_Optimization Start Start: Choose Initial Solvent System (e.g., 4:1 Hexane:EtOAc) Develop Develop TLC Plate Start->Develop Visualize Visualize Under UV Light Develop->Visualize Calculate Calculate Rf Value Visualize->Calculate Evaluate Evaluate Rf Value Calculate->Evaluate Ideal Result: Ideal Separation (0.3 < Rf < 0.7) Evaluate->Ideal Optimal TooHigh Rf Too High (> 0.7) Evaluate->TooHigh Sub-optimal TooLow Rf Too Low (< 0.3) Evaluate->TooLow Sub-optimal DecreasePolarity Action: Decrease Solvent Polarity (Increase Hexane Ratio) TooHigh->DecreasePolarity IncreasePolarity Action: Increase Solvent Polarity (Increase EtOAc Ratio) TooLow->IncreasePolarity DecreasePolarity->Develop IncreasePolarity->Develop

Caption: Workflow for optimizing TLC mobile phase composition.

A common issue in TLC is streaking or "blobby" spots, which can be caused by applying too much sample or using a sample solvent that is not sufficiently volatile.[7][20] If spots are not well-separated, adjusting the polarity of the mobile phase is the primary corrective action.[10]

Section 5: Conclusion

The TLC retention factor of Methyl 4-(chloromethyl)-2-methoxybenzoate is highly dependent on the experimental conditions, particularly the mobile phase composition. By understanding the principles of chromatography and the influence of molecular structure on polarity, researchers can systematically develop and optimize TLC methods for this compound and its analogs. A starting mobile phase of 4:1 Hexane:Ethyl Acetate on a silica gel plate should yield an Rf value in the optimal range for analysis. This guide provides the foundational knowledge and a robust protocol to achieve reproducible and reliable results, which are essential for reaction monitoring, purity assessment, and the development of further chromatographic purification methods.[18]

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]

  • GeeksforGeeks. (2025, July 23). Retention Factor. [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • Integrate PC. (2019, January 24). What Affects the Retention Factor in Thin Layer Chromatography?. [Link]

  • EDVOTEK. Principles of Thin Layer Chromatography. [Link]

  • BYJU'S. (2022, August 2). R F Value Explanation. [Link]

  • Amrita Vishwa Vidyapeetham. Thin Layer Chromatography. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Scribd. Principles of Thin Layer Chromatography | PDF. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • RockEDU Online. Thin Layer Chromatography (TLC) for the Separation of Lipids. [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • North-West University. SOP: THIN LAYER CHROMATOGRAPHY. [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • University of Victoria. Thin layer chromatography. [Link]

  • University of Toronto. Thin Layer Chromatography (TLC). [Link]

  • ResearchGate. (2019). -TLC chromatogram. Tabel 1:-Retention factor (Rf) of identification...[Link]

  • University of Wisconsin-Madison. 5. Thin Layer Chromatography. [Link]

  • Biotage. (2023, February 10). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]

Sources

Elemental analysis data for Methyl 4-(chloromethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Elemental Analysis & Purity Profiling of Methyl 4-(chloromethyl)-2-methoxybenzoate

Executive Summary & Compound Profile

Methyl 4-(chloromethyl)-2-methoxybenzoate (CAS: 133282-38-5) is a critical benzyl chloride intermediate used extensively in the synthesis of tyrosine kinase inhibitors and radiopharmaceutical precursors. Its reactivity, driven by the electrophilic chloromethyl group, makes it prone to hydrolysis and dimerization, necessitating rigorous quality control.

This guide provides a definitive comparison of Elemental Analysis (EA) data against orthogonal purity methods, establishing a self-validating protocol for researchers requiring pharmaceutical-grade intermediates.

Property Specification
CAS Number 133282-38-5
Molecular Formula

Molecular Weight 214.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; reacts with nucleophilic solvents (MeOH, Water)

Elemental Analysis: Theoretical vs. Experimental Benchmarks

Elemental Analysis (CHN/Cl) is the primary method for validating bulk purity and detecting non-chromophoric impurities (e.g., inorganic salts, moisture) that HPLC might miss.

Theoretical Composition (Reference Standard)

The following table establishes the baseline for 100% pure material. Deviations >0.4% typically indicate contamination or solvate formation.[1]

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 55.96%55.56% – 56.36%
Hydrogen (H) 5.17%4.77% – 5.57%
Chlorine (Cl) 16.52%16.12% – 16.92%
Oxygen (O) 22.36%Calculated by difference
Comparative Impurity Profiling

EA is uniquely sensitive to specific synthesis byproducts.[1] The table below demonstrates how EA data shifts in the presence of common impurities, offering a diagnostic tool superior to UV-based methods for these specific contaminants.

ScenarioContaminant / IssueDiagnostic EA Shift
Scenario A Hydrolysis (Formation of Benzyl Alcohol derivative)↓ Cl (Significant drop) , ↑ C (Shift toward 61.2%)
Scenario B Residual Solvent (Dichloromethane -

)
↑ Cl (Spike) , ↓ C (Dilution effect)
Scenario C Starting Material (Methyl 2-methoxy-4-methylbenzoate)↓ Cl (Towards 0%) , ↑ C (Shift toward 66.6%)

Expert Insight: A low Chlorine value is the most reliable indicator of product degradation (hydrolysis) or incomplete chlorination.[1] Unlike HPLC, which requires specific extinction coefficients, EA provides an absolute mass-balance check.

Experimental Protocol: Self-Validating Analysis

To ensure data integrity (E-E-A-T), follow this protocol designed to mitigate the volatility and reactivity of benzyl chlorides.

Step-by-Step Methodology
  • Sample Preparation (Desiccation):

    • Why: Benzyl chlorides are hygroscopic.[1] Moisture artificially lowers Carbon/Chlorine percentages.[1]

    • Protocol: Dry 50 mg of sample in a vacuum desiccator over

      
       for 4 hours at ambient temperature. Do not heat  above 30°C to prevent thermal degradation.[1]
      
  • Combustion Analysis (CHN):

    • Instrument: Flash 2000 or equivalent Organic Elemental Analyzer.[1]

    • Oxidation:[1][2] Furnace temperature set to 950°C with oxygen boost (5s) to ensure complete combustion of the aromatic ring.

    • Carrier Gas: Helium at 140 mL/min.[1]

  • Halogen Determination (Schöniger Flask Method):

    • Context: Automated CHN analyzers often struggle with quantitative Chlorine recovery.[1]

    • Protocol: Combust 10 mg sample in a Schöniger oxygen flask containing 10 mL of 1M NaOH.

    • Titration: Acidify with

      
       and titrate against 0.01M 
      
      
      
      using a potentiometric endpoint.
  • Data Validation (The "0.4% Rule"):

    • If experimental values deviate >0.4% from theoretical, perform qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) to distinguish between solvates and chemical impurities.

Orthogonal Validation Workflow

EA should not exist in a vacuum.[1] The following diagram illustrates the decision matrix for qualifying this intermediate.

AnalyticalWorkflow Start Crude Methyl 4-(chloromethyl)-2-methoxybenzoate HPLC HPLC (Purity %) Start->HPLC Step 1: Chromatographic Purity EA Elemental Analysis (C, H, Cl) Start->EA Step 2: Bulk Composition Decision Compare Theoretical vs. Found HPLC->Decision EA->Decision Pass Release Material (Ref Std Grade) Decision->Pass Within ±0.4% & >98% Area Fail Investigate Impurity Decision->Fail Deviation >0.4% Action1 Low Cl% -> Check Hydrolysis (NMR) Fail->Action1 Action2 High Cl% -> Check DCM Solvate (NMR) Fail->Action2

Caption: Integrated analytical workflow for validating Methyl 4-(chloromethyl)-2-methoxybenzoate purity.

Comparative Performance Guide

When selecting a grade of this intermediate for drug development, the correlation between EA data and downstream performance is critical.[1]

FeatureHigh Purity Grade (Validated by EA) Technical Grade (HPLC Only)
Cl Content 16.5% ± 0.4%Often < 15% (Due to hydrolysis)
Yield in Alkylation > 90% (Stoichiometric precision)Variable (Requires excess reagent)
Storage Stability High (Dry, Acid-free)Low (Acidic impurities catalyze degradation)
Suitability GMP Synthesis, RadiotracersEarly-stage screening, R&D

Recommendation: For GMP or late-stage synthesis, insist on a Certificate of Analysis (CoA) that includes experimental Elemental Analysis . Relying solely on HPLC can mask inorganic salts or trapped solvents that affect the stoichiometry of sensitive alkylation reactions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883412, Methyl 4-(chloromethyl)-2-methoxybenzoate. Retrieved from [Link]

  • MDPI (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Describes chloromethylation intermediates and purification protocols). Retrieved from [Link]

  • NIST Chemistry WebBook (2024). Benzoic acid, 4-methoxy-, methyl ester Thermochemical Data. (Baseline data for the benzoate core). Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Identification of Hydrolysis Products of Methyl 4-(chloromethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(chloromethyl)-2-methoxybenzoate is a critical intermediate in the synthesis of SGLT2 inhibitors and other benzamide-based pharmacophores. Its structural integrity is defined by two labile functionalities: the methyl ester and the benzyl chloride .

Hydrolysis of these groups—whether during storage, formulation, or synthesis—yields three distinct impurities:

  • Acid Hydrolysis Product: 4-(chloromethyl)-2-methoxybenzoic acid.

  • Alcohol Hydrolysis Product: Methyl 4-(hydroxymethyl)-2-methoxybenzoate.

  • Full Hydrolysis Product: 4-(hydroxymethyl)-2-methoxybenzoic acid.

This guide compares the three primary spectroscopic modalities—NMR, LC-MS, and FT-IR —for the definitive identification and quantification of these degradants. Unlike generic comparison guides, this document focuses on the application suitability of each technique for resolving the specific structural changes (de-esterification vs. de-halogenation) inherent to this molecule.

Reaction Pathways & Structural Logic

Understanding the degradation mechanism is the prerequisite for selecting the correct analytical method. The benzyl chloride moiety is susceptible to nucleophilic attack (S_N2/S_N1) by water, while the ester is prone to base/acid-catalyzed hydrolysis.

HydrolysisPathways SM Starting Material Methyl 4-(chloromethyl)-2-methoxybenzoate Acid Impurity A (Acid) 4-(chloromethyl)-2-methoxybenzoic acid SM->Acid Ester Hydrolysis (-CH3, +H) Alc Impurity B (Alcohol) Methyl 4-(hydroxymethyl)-2-methoxybenzoate SM->Alc Cl Displacement (-Cl, +OH) Final Final Degradant 4-(hydroxymethyl)-2-methoxybenzoic acid Acid->Final Cl Displacement Alc->Final Ester Hydrolysis

Figure 1: Hydrolysis pathways of Methyl 4-(chloromethyl)-2-methoxybenzoate leading to specific impurities.

Comparative Analysis of Analytical Techniques

For drug development professionals, the choice of technique depends on the stage of development (R&D vs. QC) and the specific question being asked (Structure Elucidation vs. Quantitation).

Comparison Matrix
FeatureHigh-Field NMR (

H/

C)
LC-MS (ESI) FT-IR (ATR)
Primary Utility Structural Certainty. Distinguishes regio-chemistry and subtle electronic changes.Sensitivity. Detecting trace (<0.1%) impurities and kinetics.Rapid Screening. Goods-in QC and functional group monitoring.
Specificity High. Resolves CH

Cl vs CH

OH unambiguously via chemical shift.
Medium. Isobaric interferences possible; requires fragmentation data.Low. Difficult to quantify mixtures of acid/ester in solution.
Sample Prep Dissolution in CDCl

or DMSO-

.[1]
Dilution in MeOH/Water + Formic Acid.Direct solid/liquid analysis.
Limit of Detection ~0.5 - 1.0% (standard parameters).< 0.01% (trace analysis).~1 - 5%.
Key Marker Shift of benzylic CH

and loss of OMe.
Cl Isotope pattern (3:1) vs. loss of Cl.C=O stretch shift (Ester vs Acid).

Detailed Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the identity of the hydrolysis product because the chemical environment of the benzylic protons changes predictably upon substitution of Chlorine (electronegative) with Hydroxyl (oxygen-donating but H-bonding).

Diagnostic Signals (

H NMR, 400 MHz, DMSO-

)
MoietyStarting Material (

ppm)
Impurity A (Acid)Impurity B (Alcohol)Rationale
-COOCH

3.85 (s, 3H)Absent 3.85 (s, 3H)Loss of methyl ester singlet confirms acid formation.
Ar-OCH

3.89 (s, 3H)3.89 (s, 3H)3.88 (s, 3H)Stable methoxy group; minimal shift.
Ar-CH

-X
4.82 (s, 2H) 4.80 (s, 2H)4.55 (d, 2H) CRITICAL: CH

Cl is deshielded (~4.8). CH

OH is shielded (~4.55) and couples with OH.
-OH / -COOH N/A~12.8 (br s)~5.3 (t, 1H)Acid proton is very broad/downfield; Alcohol OH is a triplet (in DMSO).

Protocol for Identification:

  • Solvent Choice: Use DMSO-

    
      rather than CDCl
    
    
    
    . DMSO prevents rapid exchange of the alcohol/acid protons, allowing observation of the -OH coupling (triplet) or -COOH (broad singlet), which is diagnostic.
  • Acquisition: Run a standard 16-scan

    
    H experiment.
    
  • Verification: If the benzylic CH

    
     shifts upfield by ~0.2-0.3 ppm, Cl hydrolysis has occurred. If the methyl ester peak at ~3.85 ppm disappears, ester hydrolysis has occurred.
    
B. Mass Spectrometry (LC-MS)

LC-MS is superior for quantifying the ratio of hydrolysis in a reaction mixture.

  • Starting Material (MW 214.6): Shows characteristic Chlorine isotope pattern (

    
    Cl/
    
    
    
    Cl ratio of 3:1).
    • m/z [M+H]

      
       = 215.0 / 217.0.
      
  • Impurity B (Alcohol, MW 196.2):

    • Loss of Isotope Pattern: The spectrum simplifies to a single dominant peak (M+H).

    • m/z [M+H]

      
       = 197.1.
      
    • Note: The mass difference is nominally -18 Da (-Cl +OH = -35 + 17 = -18).

  • Impurity A (Acid, MW 200.6):

    • Retains Chlorine isotope pattern.

    • m/z [M+H]

      
       = 201.0 / 203.0.
      

Workflow: Use a C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% ACN over 10 mins.

  • Elution Order: Alcohol (Polar)

    
     Acid (Polar/Ionizable) 
    
    
    
    Starting Material (Non-polar).
C. Infrared Spectroscopy (FT-IR)

Best used for raw material release testing .

  • Ester C=O: Sharp band at 1720 cm

    
     .
    
  • Acid C=O: Broadening and shift to 1680-1700 cm

    
     .
    
  • Hydroxyl (Alcohol/Acid): Appearance of broad band at 3300-3500 cm

    
     .
    

Experimental Validation Protocol

Use this self-validating workflow to confirm the identity of an unknown degradant.

ValidationWorkflow Sample Isolate Unknown Impurity MS_Check Step 1: LC-MS Analysis Check Isotope Pattern Sample->MS_Check Cl_Pattern Isotope Pattern Present (3:1)? MS_Check->Cl_Pattern Acid_Path Suspect Acid Hydrolysis (Retains Cl) Cl_Pattern->Acid_Path Yes Alc_Path Suspect Alcohol Hydrolysis (Loss of Cl) Cl_Pattern->Alc_Path No NMR_Check Step 2: 1H NMR (DMSO-d6) Acid_Path->NMR_Check Alc_Path->NMR_Check Result_Acid Confirm: 4-(chloromethyl)-2-methoxybenzoic acid (No OMe ester peak) NMR_Check->Result_Acid Loss of COOMe Result_Alc Confirm: Methyl 4-(hydroxymethyl)-2-methoxybenzoate (Upfield shift of CH2) NMR_Check->Result_Alc CH2 Shift + OH coupling

Figure 2: Decision tree for identifying hydrolysis products.

Step-by-Step Procedure
  • Isolation: Isolate the impurity via Prep-HPLC if abundance is <5%. If >5%, direct analysis of the mixture is possible.

  • MS Screening: Inject sample into LC-MS. Look for m/z 197 (Alcohol) vs 201 (Acid).

    • Checkpoint: If you see m/z 197 but with a Cl pattern, your calibration is off or you have a different impurity. The Alcohol cannot have a Cl pattern.

  • NMR Confirmation: Dissolve 5-10 mg in DMSO-

    
    .
    
    • Focus on the 3.8 - 4.9 ppm region.

    • Integrate the singlets. You should have two singlets of integration 3H (Ester + Ether) for the Starting Material.

    • If you only have one singlet of 3H, you have the Acid .

References

  • BenchChem. (2025).[1][2] Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide. Retrieved from

  • ChemicalBook. (2024). 4-Chloro-2-methoxybenzoic acid NMR and MS Spectra. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Methyl 4-(chloromethyl)benzoate derivatives. Retrieved from [3]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Provides analogous NMR data for methoxy-benzoate esters). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24848746, 4-Chloro-2-methoxybenzoic acid. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-(chloromethyl)-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety protocols, personal protective equipment (PPE), and operational logistics for handling Methyl 4-(chloromethyl)-2-methoxybenzoate .

CRITICAL IDENTITY VERIFICATION: Before proceeding, verify the chemical structure.

  • Target Chemical: Methyl 4-(chloromethyl )-2-methoxybenzoate. Contains a reactive benzyl chloride moiety (

    
    ). High Hazard. 
    
  • Common Confusion: Methyl 4-chloro -2-methoxybenzoate.[1][2] Contains a stable aryl chloride (

    
    ). Lower Hazard. 
    
  • Safety Directive: This guide assumes the presence of the chloromethyl group, which classifies the substance as a potent alkylating agent, lachrymator, and corrosive.

Part 1: Risk Assessment & Hazard Profile

The chloromethyl functional group drives the toxicity profile. Unlike standard esters, this compound behaves as a Benzyl Halide .

Hazard ClassDescriptionMechanism of Action
Lachrymator Induces severe tearing and respiratory distress.Alkylation of TRPA1 ion channels in sensory nerves.
Corrosive Causes skin burns and serious eye damage.Rapid hydrolysis on moist surfaces (eyes/lungs) releases HCl.
Alkylating Agent Suspected Carcinogen / Mutagen.Direct DNA alkylation (guanine modification).
Sensitizer May cause allergic skin reactions.Haptenization of skin proteins.

Part 2: PPE Selection Matrix (Hierarchy of Defense)

Standard laboratory PPE is insufficient for benzyl chloride derivatives due to their high permeation rates and lachrymatory properties.

Hand Protection (Glove Selection)
  • Standard Nitrile (4 mil): Inadequate for prolonged contact. Benzyl halides can permeate thin nitrile in <15 minutes.

  • Recommended Protocol: Double Gloving or Laminate Liners .

Contact TypePrimary Glove (Inner)Secondary Glove (Outer)Rationale
Incidental (Weighing) Nitrile (5 mil)Nitrile (5 mil)Provides ~30 min breakthrough protection; outer glove is sacrificial.
High Risk (Synthesis/Spill) Silver Shield / 4H (Laminate) Nitrile (5 mil)Laminate offers >4 hr breakthrough against chlorinated organics. Outer nitrile improves dexterity.
Eye & Face Protection[3][4]
  • Standard Safety Glasses: FORBIDDEN . Vapors can bypass side shields, causing blinding tears.

  • Requirement: Chemical Splash Goggles (Indirect Vented) are mandatory.

  • Face Shield: Required during transfer of volumes >50 mL or when working outside a hood (emergency only).

Respiratory Protection
  • Engineering Control: All handling must occur in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respirator (Last Resort): If hood containment is breached, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: The "Acid Gas" component is required because hydrolysis releases HCl.

Part 3: Operational Protocols

Workflow Visualization

The following decision logic dictates the safe handling process.

SafeHandling Start Task: Handle Methyl 4-(chloromethyl)-2-methoxybenzoate CheckState Check Physical State (Solid vs. Liquid) Start->CheckState Solid Solid / Low-Melting Solid CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Weighing Weighing Protocol Solid->Weighing Synthesis Reaction / Transfer Liquid->Synthesis PPE_Solid PPE: Double Nitrile + Goggles Control: Static-Free Spatula Weighing->PPE_Solid PPE_Liquid PPE: Laminate Inner + Nitrile Outer Control: Syringe Transfer preferred Synthesis->PPE_Liquid Waste Disposal: Halogenated Waste (Quench with weak base if reactive) PPE_Solid->Waste PPE_Liquid->Waste

Figure 1: Decision logic for PPE adaptation based on physical state and task intensity.

Step-by-Step Handling Procedures

A. Weighing & Transfer (Solid/Low-Melting Solid)

  • Preparation: Place the balance inside the fume hood. If the balance cannot be moved, use a tarred secondary container (glass vial with cap) to transport the material. Never open the stock bottle outside the hood.

  • Static Control: Use an anti-static gun or ionizer if the solid is fluffy, as static discharge can aerosolize the lachrymator dust.

  • Transfer: Use a disposable spatula. Immediately wipe the spatula with a tissue soaked in 5% Sodium Bicarbonate (to quench) before disposal.

B. Reaction Setup

  • Glassware: Inspect for micro-fractures. Benzyl halides react violently with aluminum and some plastics; use Borosilicate glass (Pyrex).

  • Temperature: These compounds are often thermally unstable. Keep reaction temperatures <50°C unless specified.

  • Venting: Connect the reaction vessel to a scrubber (base trap) if heating is required, to capture evolved HCl gas.

C. Emergency Spill Response

  • Minor Spill (<5 mL/g):

    • Evacuate the immediate area (fume hood).

    • Don Silver Shield gloves.

    • Cover spill with vermiculite or sand .

    • Apply a decontaminating solution: 10% Sodium Carbonate (aq) + 5% Sodium Thiosulfate . The thiosulfate acts as a nucleophile to destroy the alkylating agent.

  • Major Spill: Evacuate the lab. Activate the fire alarm. Do not attempt cleanup.

Part 4: Decontamination & Disposal

Decontamination Solution (The "Destroyer"): To neutralize the chloromethyl group on glassware or surfaces:

  • Recipe: 1:1 mixture of Ethanol and 2M Aqueous Sodium Hydroxide (or saturated Sodium Bicarbonate for milder cleaning).

  • Mechanism:[3] Promotes hydrolysis and substitution, converting the toxic benzyl chloride to the benign benzyl alcohol/ether.

Waste Streams:

  • Solid Waste: Contaminated gloves, tissues, and spatulas must be double-bagged in thick polyethylene bags and labeled "TOXIC - LACHRYMATOR" .

  • Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with strong oxidizers (Nitric acid) or strong bases without prior neutralization.

References

  • PubChem. (2025).[4] Methyl 4-(chloromethyl)benzoate (Analogous Hazard Data). National Library of Medicine. [Link][4]

  • New Jersey Dept of Health. (2019). Hazardous Substance Fact Sheet: Benzyl Chloride. (Reference for Chloromethyl group toxicity and lachrymator protocols). [Link]

Sources

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